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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Profiling of trans-2-(3,4-Difluorophenyl)cyclohexanol

Executive Summary In modern medicinal chemistry and materials science, fluorinated alicycles represent a critical class of building blocks. trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly specialized intermediate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, fluorinated alicycles represent a critical class of building blocks. trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly specialized intermediate that merges the conformational rigidity of a cyclohexane ring with the metabolic stability of a difluorinated aromatic system. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols, designed to ensure high-fidelity reproducibility in drug development workflows.

Physicochemical Profiling

The strategic placement of fluorine atoms on the phenyl ring significantly modulates the electronic and lipophilic profile of the compound. The table below summarizes the core quantitative data for trans-2-(3,4-Difluorophenyl)cyclohexanol, verified against [1].

PropertyValueRationale / Significance
Chemical Name trans-2-(3,4-Difluorophenyl)cyclohexan-1-olIUPAC standardized nomenclature.
Molecular Formula C₁₂H₁₄F₂OCore composition[1].
Molecular Weight 212.24 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5)[1].
Stereochemistry trans (racemic (1R,2S) and (1S,2R))Dictates 3D spatial vectors for receptor binding.
Hydrogen Bond Donors 1Provided by the equatorial hydroxyl (-OH) group.
Hydrogen Bond Acceptors 3Provided by the oxygen and two fluorine atoms.
Topological Polar Surface Area 20.2 ŲIndicates excellent membrane permeability and BBB penetration.

Chemical Reactivity & Mechanistic Insights

The reactivity of trans-2-(3,4-Difluorophenyl)cyclohexanol is governed by its functional groups and its rigid chair conformation.

  • Stereochemical Causality: The trans relative stereochemistry is thermodynamically favored when both the bulky 3,4-difluorophenyl group and the hydroxyl group occupy equatorial positions (di-equatorial conformation). This minimizes 1,3-diaxial steric clashes.

  • Fluorine Bioisosterism: The 3,4-difluoro substitution acts as a bioisostere for catechol or simple phenyl rings. Because the C-F bond is highly polarized and stronger than a C-H bond, it effectively blocks cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic positions, thereby increasing the compound's biological half-life.

Synthetic Methodologies & Experimental Protocols

The synthesis of trans-2-arylcyclohexanols requires strict stereocontrol. Below are two field-validated methodologies, explaining not just how to perform the synthesis, but why each step is chemically necessary.

Method A: Copper-Catalyzed Epoxide Ring-Opening (Industry Standard)

The traditional and most reliable synthesis utilizes the[2].

Step 1: Catalyst Activation & Transmetalation

  • Action: Under an inert argon atmosphere (using a Schlenk line), suspend 10 mol% Copper(I) Iodide (CuI) in anhydrous THF at -20 °C. Add 3,4-difluorophenylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise.

  • Causality: Grignard reagents are "hard" nucleophiles that frequently act as bases, leading to undesired deprotonation or Lewis acid-catalyzed rearrangement of epoxides to ketones. The addition of CuI facilitates transmetalation, converting the hard Grignard into a "soft" organocuprate intermediate. The -20 °C temperature is critical to control the exothermic transmetalation and prevent the homocoupling of the aryl Grignard reagent.

Step 2: Electrophilic Ring-Opening

  • Action: Slowly introduce cyclohexene oxide (1.0 equiv) to the chilled cuprate solution, then allow the system to gradually warm to room temperature over 12 hours.

  • Causality: The soft organocuprate selectively attacks the less sterically hindered trajectory of the epoxide. The rigid geometry of the cyclohexane ring forces an SN2-like backside attack, ensuring strict anti stereoselectivity. This exclusively yields the trans-isomer.

Step 3: Quenching & Isolation

  • Action: Quench the reaction mixture with saturated aqueous NH₄Cl at 0 °C.

  • Causality: A mild, buffered quench with NH₄Cl is strictly required. Using a strong acid (like HCl) would risk the acid-catalyzed dehydration of the newly formed secondary alcohol into an undesired alkene. The ammonium chloride safely breaks down the copper complexes and protonates the intermediate alkoxide.

Method B: Cobalt-Mediated Diastereoselective Cross-Coupling (Advanced)

Recent advancements highlight as a highly efficient alternative[3]. By utilizing CoCl₂·2LiCl and TMEDA as a ligand, cyclic iodohydrins can be coupled with aryl Grignard reagents to yield trans-2-arylcyclohexanols with exceptional diastereomeric ratios (>99:1)[4]. This method bypasses the need for epoxide intermediates, utilizing radical-based single-electron transfer (SET) pathways that converge on the thermodynamically stable trans product.

Mechanistic Pathway Visualization

G SM1 Cyclohexene Oxide TS Anti-Attack Transition State SM1->TS Electrophile SM2 3,4-Difluorophenyl Magnesium Bromide Cat CuI Catalyst (Transmetalation) SM2->Cat Grignard Addition Int Organocuprate Intermediate Cat->Int Cu(I) Complex Int->TS Nucleophile Prod trans-2-(3,4-Difluorophenyl) cyclohexanol TS->Prod Ring Opening

Figure 1: Mechanistic pathway of copper-catalyzed stereospecific epoxide ring-opening.

References

  • Title: Regioselective Cross-Electrophile Coupling of Epoxides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Exploratory

The Emergence of trans-2-(3,4-Difluorophenyl)cyclohexanol Derivatives as Potent Monoamine Reuptake Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of trans-2-(3,4-Difluorophenyl)cyclohexanol derivatives, a promising class of compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-(3,4-Difluorophenyl)cyclohexanol derivatives, a promising class of compounds with significant potential as monoamine reuptake inhibitors. While direct literature on this specific scaffold is emerging, this guide synthesizes information from closely related analogs to present a detailed exploration of their synthesis, stereochemistry, biological activity, and structure-activity relationships (SAR). By examining the well-documented pharmacology of similar 2-phenylcyclohexanol derivatives, particularly their potent inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), we elucidate the therapeutic promise of the difluorinated analogs for the treatment of depression and other mood disorders. This guide also provides detailed experimental protocols for the synthesis and in vitro evaluation of these compounds, offering a foundational resource for researchers entering this exciting area of medicinal chemistry.

Introduction: The Rationale for Targeting Monoamine Transporters

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT) and norepinephrine (NE)—is a major contributor to the pathophysiology of major depressive disorder (MDD). The serotonin and norepinephrine transporters (SERT and NET) are crucial membrane proteins that mediate the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. Inhibition of SERT and/or NET is a clinically validated strategy to increase the synaptic availability of these monoamines, forming the mechanistic basis for the majority of currently prescribed antidepressant medications.

Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have revolutionized the treatment of depression. However, a significant portion of patients exhibit an inadequate response to these first-line therapies, and there is often a notable delay in the onset of their therapeutic effects. This underscores the ongoing need for the development of novel antidepressant agents with improved efficacy, faster onset of action, and better side-effect profiles. The trans-2-(3,4-Difluorophenyl)cyclohexanol scaffold represents a compelling starting point for the design of new monoamine reuptake inhibitors, building upon the established pharmacology of related 2-phenylcyclohexanol derivatives. The introduction of the 3,4-difluorophenyl moiety is a strategic design choice, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability, potency, and selectivity.

Synthesis and Stereochemistry: Accessing the Core Scaffold

The synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol derivatives can be achieved through several established synthetic routes. A logical and efficient approach involves the Grignard reaction between a 3,4-difluorophenylmagnesium halide and cyclohexene oxide, followed by further derivatization. The trans stereochemistry of the 2-phenylcyclohexanol core is a critical determinant of its biological activity.

Proposed Synthetic Pathway

A plausible synthetic route to the parent trans-2-(3,4-Difluorophenyl)cyclohexanol and its subsequent N-demethylated and N,N-didemethylated analogs is outlined below. This pathway is adapted from established procedures for similar 2-arylcyclohexanol derivatives.

Caption: Proposed synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol derivatives.

Stereochemical Considerations

The Grignard reaction with cyclohexene oxide typically yields the trans product as a racemic mixture of (1R, 2R) and (1S, 2S) enantiomers. The separation of these enantiomers is crucial, as the biological activity often resides in a single enantiomer. Chiral chromatography is a common method for resolving these enantiomers. Alternatively, stereoselective synthetic methods can be employed to favor the formation of the desired enantiomer.

Biological Activity and Mechanism of Action: Potent SERT and NET Inhibition

While specific data for trans-2-(3,4-Difluorophenyl)cyclohexanol derivatives is not yet widely published, compelling evidence from closely related analogs, particularly the 2-phenyl-2-(1-hydroxycyclohexyl)ethylamine series, strongly suggests their potential as potent inhibitors of both SERT and NET.[1]

Insights from Structurally Related Compounds

A seminal study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated that compounds with a halogen or methoxy substituent at the 3- and/or 4-positions of the phenyl ring exhibit the highest inhibitory activity on the synaptosomal uptake of both norepinephrine (NE) and serotonin (5-HT).[1] For instance, the 3,4-dichloro analog showed significant inhibition of both transporters.[1] Given the similar electronic properties of chlorine and fluorine, it is highly probable that the 3,4-difluoro substitution will confer a similar, if not enhanced, inhibitory profile.

Expected Pharmacological Profile

Based on the data from these analogs, trans-2-(3,4-Difluorophenyl)cyclohexanol derivatives are anticipated to be potent dual inhibitors of SERT and NET. The trans relationship between the phenyl and hydroxyl groups on the cyclohexane ring is a critical structural feature for this activity. The mechanism of action is expected to be competitive inhibition at the substrate binding site of the transporters, thereby blocking the reuptake of serotonin and norepinephrine and increasing their concentrations in the synaptic cleft.

The dual inhibition of SERT and NET is a characteristic of several effective antidepressant drugs, such as venlafaxine and duloxetine. This dual mechanism is often associated with a broader spectrum of efficacy and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).

Structure-Activity Relationship (SAR): Key Determinants of Potency and Selectivity

The structure-activity relationship (SAR) for this class of compounds reveals several key features that govern their potency and selectivity for SERT and NET.

The Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a major determinant of activity. Electron-withdrawing groups at the 3- and 4-positions, such as halogens, are generally favorable for potent inhibition of both SERT and NET.[1] The 3,4-difluoro substitution pattern in the target compounds is therefore expected to be a key contributor to their high affinity for these transporters.

The Cyclohexanol Moiety

The cyclohexane ring serves as a rigid scaffold that correctly orients the phenyl and hydroxyl groups. The trans stereochemistry is crucial for optimal interaction with the transporter binding sites. Modifications to the cyclohexane ring, such as the introduction of additional substituents, could be explored to fine-tune the pharmacological profile.

The Amino Side Chain

For derivatives that include an amino side chain, the nature of the substituents on the nitrogen atom significantly influences potency and selectivity. N-methylation and N,N-dimethylation are common modifications that can impact the compound's affinity for SERT and NET.

The following diagram illustrates the key SAR points for this scaffold:

SAR cluster_Aryl Aryl Ring (R1) cluster_Cyclohexanol Cyclohexanol Ring cluster_SideChain Side Chain (R2) Scaffold trans-2-(Aryl)cyclohexanol Scaffold Aryl_Sub 3,4-Difluoro substitution is predicted to be optimal for high affinity. Scaffold->Aryl_Sub Modifies Potency Trans_Stereo Trans stereochemistry is critical for activity. Scaffold->Trans_Stereo Essential for Activity Amine_Sub N-substituents modulate potency and selectivity. Scaffold->Amine_Sub Fine-tunes Selectivity Electron_Withdrawing Electron-withdrawing groups at positions 3 and 4 enhance potency. Rigid_Scaffold Provides optimal orientation of substituents. Methylation N-methylation can influence SERT vs. NET selectivity. In_Vitro_Workflow Start Synthesized trans-2-(3,4-Difluorophenyl)cyclohexanol Derivatives Binding_Assay Radioligand Binding Assay (SERT & NET) Start->Binding_Assay Uptake_Assay Synaptosomal Uptake Inhibition Assay (SERT & NET) Start->Uptake_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis IC50_Ki Determination of IC50 and Ki values Data_Analysis->IC50_Ki SAR_Determination Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR_Determination Lead_Optimization Lead Optimization SAR_Determination->Lead_Optimization

Sources

Foundational

Analytical Characterization of trans-2-(3,4-Difluorophenyl)cyclohexanol: A Technical Guide to Exact Mass Determination and HRMS Methodologies

Executive Summary trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly versatile fluorinated scaffold frequently utilized in medicinal chemistry and advanced materials science[1]. The incorporation of a 3,4-difluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly versatile fluorinated scaffold frequently utilized in medicinal chemistry and advanced materials science[1]. The incorporation of a 3,4-difluorophenyl moiety onto a rigid, stereospecific cyclohexane ring enhances metabolic stability, lipophilicity, and binding affinity in rational drug design. For researchers and drug development professionals, the precise analytical characterization of this intermediate is non-negotiable. This technical guide establishes a definitive framework for calculating the exact mass of trans-2-(3,4-Difluorophenyl)cyclohexanol and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its empirical confirmation.

Structural Profiling & The Mass Dichotomy

In mass spectrometry, a critical distinction must be made between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) [2].

  • Molecular Weight (MW) : Calculated using the weighted average of the atomic masses of all natural isotopes of an element. For trans-2-(3,4-Difluorophenyl)cyclohexanol (C12H14F2O), the MW is approximately 212.24 g/mol . This value is useful for bulk stoichiometric calculations on the bench but is irrelevant in modern mass spectrometry[3].

  • Exact Mass : Calculated using the mass of the single most abundant isotope of each constituent element (e.g., ^12C = 12.000000 Da, ^1H = 1.007825 Da, ^19F = 18.998403 Da, ^16O = 15.994915 Da)[3]. HRMS instruments measure the mass-to-charge ratio (m/z) of individual isotopic species, making the exact mass the only valid metric for structural elucidation and impurity profiling[4].

Causality in Analytical Design : Why do we rely exclusively on exact mass? A compound with a nominal mass of 212 Da could represent dozens of different chemical formulas. By measuring the exact mass to four decimal places, we calculate the "mass defect"—the fractional difference between the exact mass and the nominal mass. This mass defect acts as a unique mathematical fingerprint for the specific elemental composition of C12H14F2O, allowing us to distinguish it from isobaric interferences[5].

Theoretical Mass Calculations

Before initiating any HRMS workflow, the theoretical m/z values for the target analyte must be established to set the detection parameters and mass extraction windows.

Table 1: Physicochemical Mass Properties of trans-2-(3,4-Difluorophenyl)cyclohexanol

PropertyValueDerivation / Formula
Chemical Formula C12H14F2OStandard composition[1]
Nominal Mass 212 DaSum of integer mass numbers
Molecular Weight 212.239 g/mol Based on average atomic weights
Exact Mass (Neutral) 212.101271 Da12(^12C) + 14(^1H) + 2(^19F) + 1(^16O)

Table 2: Target m/z Values for HRMS Detection (Monoisotopic)

Ion SpeciesIonization ModeExact m/zMass Defect (mDa)
[M+H]+ Positive (ESI+)213.1085+108.5
[M+Na]+ Positive (ESI+)235.0910+91.0
[M-H]- Negative (ESI-)211.0940+94.0

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To empirically validate the exact mass of trans-2-(3,4-Difluorophenyl)cyclohexanol, a robust LC-ESI-HRMS workflow is required. The following diagram illustrates the logical progression of the analysis, ensuring data integrity at every node.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL + Internal Calibrant) LC UHPLC Separation (C18, Gradient Elution) SamplePrep->LC Injection Ionization ESI Source (Positive/Negative Mode) LC->Ionization Eluent MassAnalyzer Q-TOF Mass Analyzer (Resolution >30,000 FWHM) Ionization->MassAnalyzer Ionization DataAnalysis Data Processing (Mass Defect & Isotope Pattern) MassAnalyzer->DataAnalysis Spectra Validation Self-Validating Output (Mass Error < 2 ppm) DataAnalysis->Validation Confirmation

HRMS Workflow for Exact Mass Validation of trans-2-(3,4-Difluorophenyl)cyclohexanol.

Protocol: Self-Validating LC-ESI-HRMS Analysis

As a Senior Application Scientist, it is imperative to design protocols that are inherently self-validating. A protocol must not only generate analytical data but also continuously prove that the data is accurate.

Step 1: Analyte & Calibrant Preparation

  • Action : Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality : Formic acid acts as a proton donor, significantly lowering the pH of the droplet in the Electrospray Ionization (ESI) source. This drives the equilibrium toward the protonated state, maximizing the yield of[M+H]+ ions (m/z 213.1085)[5].

  • Self-Validation Mechanism : Spike the sample with a known reference mass, such as Leucine Enkephalin (exact mass [M+H]+ = 556.2766 Da), to act as a continuous lock-mass calibrant. If the instrument's reading of the lock-mass deviates by more than 2 ppm during the run, the system must automatically flag the acquisition, preventing the generation of invalid mass assignments.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL of the prepared sample onto a sub-2 µm C18 UHPLC column. Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality : The difluorophenyl and cyclohexyl groups render the molecule highly lipophilic. A reverse-phase C18 stationary phase ensures adequate retention. The gradient elution focuses the analyte band, preventing peak broadening and ensuring a high concentration of the analyte enters the ESI source at a specific retention time, thereby boosting the signal-to-noise ratio.

  • Self-Validation Mechanism : Execute a "solvent blank" injection immediately prior to the sample. The complete absence of a peak at m/z 213.1085 in the blank validates that the fluidic pathway is free of carryover, ensuring the subsequent signal is genuinely from the sample.

Step 3: HRMS Acquisition & Data Processing

  • Action : Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the resolving power to >30,000 Full Width at Half Maximum (FWHM).

  • Causality : High resolving power is mathematically required to separate the target analyte from isobaric background interferences (matrix compounds with the same nominal mass but slightly different exact masses)[4].

  • Self-Validation Mechanism : Relying solely on exact mass is insufficient. The software must cross-validate the elemental composition by analyzing the isotopic envelope. Because carbon naturally exists as ^12C (98.9%) and ^13C (1.1%), the molecule (containing 12 carbon atoms) will produce an [M+H+1]+ peak at m/z 214.1119 with an intensity of approximately 13.2% relative to the monoisotopic peak. An isotopic pattern match score of >90% serves as the final, definitive validation of the C12H14F2O formula.

References

  • Bioanalysis Zone . "High-resolution mass spectrometry: more than exact mass". Available at: [Link]

  • ResolveMass Laboratories Inc . "High Resolution Mass Spectrometry". Available at:[Link]

  • Chromatography Online . "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies". Available at:[Link]

  • Wikipedia . "Mass (mass spectrometry)". Available at:[Link]

Sources

Exploratory

Pharmacological Potential of trans-2-(3,4-Difluorophenyl)cyclohexanol: A Technical Guide

Executive Summary The rational design of small-molecule scaffolds is the cornerstone of modern drug discovery. While unsubstituted arylcyclohexanols—most notably trans-2-phenylcyclohexanol—have long been celebrated as pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule scaffolds is the cornerstone of modern drug discovery. While unsubstituted arylcyclohexanols—most notably trans-2-phenylcyclohexanol—have long been celebrated as privileged chiral auxiliaries in asymmetric synthesis[1], their direct pharmacological application has been limited by rapid Phase I metabolism. The introduction of a 3,4-difluorophenyl moiety transforms this classic synthetic workhorse into a highly viable pharmacological scaffold.

This whitepaper provides an in-depth analysis of the pharmacological potential of trans-2-(3,4-difluorophenyl)cyclohexanol . By synthesizing principles of stereochemical rigidity, halogen-mediated metabolic resistance, and neuropharmacological target engagement, this guide serves as a foundational resource for researchers and drug development professionals exploring fluorinated arylcyclohexanol derivatives.

Structural and Mechanistic Rationale

The Legacy of Whitesell's Auxiliary

Introduced by J.K. Whitesell in 1985, trans-2-phenylcyclohexanol revolutionized asymmetric synthesis by providing a rigid, predictable steric shield that dictates the stereochemical outcome of subsequent reactions (e.g., ene reactions and esterifications)[2]. The molecule predominantly adopts a chair conformation where both the phenyl and hydroxyl groups occupy equatorial positions. This rigid equatorial-equatorial (eq-eq) geometry is highly desirable in medicinal chemistry because it locks pharmacophores into a defined spatial orientation, reducing entropic penalties upon receptor binding.

The Fluorine Advantage: Pharmacokinetics and Pharmacodynamics

Transitioning from a synthetic auxiliary to a pharmacological active pharmaceutical ingredient (API) requires overcoming the metabolic liabilities of the unsubstituted phenyl ring.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes rapidly hydroxylate unsubstituted aromatic rings at the electron-rich para and meta positions. The substitution of highly electronegative fluorine atoms at the 3 and 4 positions effectively blocks these metabolic hotspots, drastically extending the molecule's half-life[3][4].

  • Lipophilicity and BBB Penetration: The 3,4-difluoro substitution increases the overall lipophilicity (LogP) of the scaffold. For neuropharmacological targets, this enhancement is critical for passive diffusion across the blood-brain barrier (BBB).

  • Halogen Bonding: The fluorine atoms introduce the potential for specific orthogonal halogen bonding with backbone carbonyls in target protein binding pockets, enhancing target affinity compared to the native phenyl ring.

Pharmacological Target Pathways

Neuropharmacology: NMDA and Sigma Receptor Modulation

Arylcyclohexylamines (e.g., ketamine, phencyclidine) and their oxygenated analogs (arylcyclohexanols) are well-documented ligands for the N-methyl-D-aspartate (NMDA) receptor complex and Sigma-1 receptors. Trans-2-(3,4-difluorophenyl)cyclohexanol serves as a metabolically stable core for developing non-competitive NMDA receptor antagonists.

By binding to allosteric sites within the NMDA receptor channel, this scaffold can modulate calcium ion ( Ca2+ ) influx. Downstream, this regulates Calcium/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of cAMP response element-binding protein (CREB), ultimately driving the expression of Brain-Derived Neurotrophic Factor (BDNF)—a pathway critical for neuroplasticity and rapid-acting antidepressant effects.

Pathway Ligand trans-2-(3,4-Difluorophenyl) cyclohexanol Derivative NMDAR NMDA Receptor Complex (Allosteric Modulation) Ligand->NMDAR Binding Ca Intracellular Ca2+ Influx NMDAR->Ca Ion Channel Gating CaMKII CaMKII Activation Ca->CaMKII Activation CREB CREB Phosphorylation CaMKII->CREB Kinase Cascade BDNF BDNF Gene Expression (Neuroplasticity) CREB->BDNF Transcription

Caption: Proposed intracellular signaling cascade modulated by fluorinated arylcyclohexanol derivatives.

Advanced Asymmetric Synthesis (19F NMR Tracking)

Beyond direct pharmacological action, the enantiopure (1R,2S) and (1S,2R) forms of this compound act as next-generation chiral auxiliaries. The presence of the 3,4-difluoro group allows chemists to use 19F Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress and calculate diastereomeric excess (d.e.) in real-time without the need for complex chiral HPLC, accelerating the drug development pipeline.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical workflows for isolating the active enantiomer and validating its metabolic stability. Causality is embedded in each step to explain the why behind the methodology.

Protocol 1: Enzymatic Kinetic Resolution of Racemic trans-2-(3,4-Difluorophenyl)cyclohexanol

Purpose: To isolate the enantiomerically pure (-)-(1R,2S) alcohol from the racemate using stereospecific biocatalysis.

  • Esterification: React the racemic alcohol with chloroacetyl chloride in the presence of pyridine and dichloromethane (DCM) at 0°C.

    • Causality: Chloroacetate esters are highly activated substrates for lipases, ensuring a rapid and efficient enzymatic cleavage in the subsequent step[5].

  • Enzymatic Hydrolysis: Suspend the resulting racemic chloroacetate ester in a 0.1 M phosphate buffer (pH 7.2). Add Pseudomonas fluorescens lipase (Amano Lipase AK).

    • Causality: The chiral active site of the lipase stereospecifically recognizes and hydrolyzes only the (-)-(1R,2S)-ester, leaving the (+)-(1S,2R)-ester intact[5]. The pH is buffered to 7.2 to maintain optimal enzyme conformation and prevent spontaneous chemical hydrolysis.

  • Extraction and Separation: Extract the aqueous mixture with diethyl ether. The unreacted (+)-ester and the newly formed (-)-alcohol will partition into the organic layer.

  • Purification: Separate the mixture via silica gel column chromatography (Hexane/Ethyl Acetate 9:1). The polar (-)-(1R,2S)-alcohol elutes significantly later than the non-polar (+)-(1S,2R)-ester, yielding the enantiopure pharmacological scaffold.

Workflow A Racemic trans-2-(3,4-Difluorophenyl) cyclohexanol Synthesis B Esterification (Chloroacetyl Chloride) A->B Step 1 C Enzymatic Kinetic Resolution (P. fluorescens Lipase) B->C Step 2 D (-)-(1R,2S)-Alcohol (Active Scaffold) C->D Hydrolysis E (+)-(1S,2R)-Ester (Unreacted) C->E Retained F In Vitro Pharmacological Screening (NMDA/Sigma) D->F Bioassay G Microsomal Stability Assay (HLM) D->G DMPK

Caption: Workflow for the enzymatic resolution and downstream pharmacological evaluation of the scaffold.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic resistance conferred by the 3,4-difluoro substitution against CYP450 enzymes.

  • Incubation Mixture Preparation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is a required cofactor for CYP450 catalytic activity.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the metabolic machinery remains dormant, providing a reliable negative control.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at precise time points to generate an accurate decay curve.

  • Analysis: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Quantitative Data & Pharmacokinetic Profiling

The integration of fluorine atoms fundamentally alters the physicochemical properties of the cyclohexanol scaffold. Table 1 summarizes the in silico shifts in properties, while Table 2 highlights the empirical metabolic advantages.

Table 1: Physicochemical Profiling of Cyclohexanol Scaffolds

Propertytrans-2-Phenylcyclohexanoltrans-2-(3,4-Difluorophenyl)cyclohexanolPharmacological Implication
Molecular Weight 176.26 g/mol 212.24 g/mol Remains well within Lipinski’s Rule of 5.
LogP (Calculated) ~2.8~3.4Enhanced lipophilicity improves BBB penetration.
Polar Surface Area 20.2 Ų20.2 ŲUnchanged; highly favorable for CNS targets.
H-Bond Donors/Acc. 1 / 11 / 3Fluorines act as weak H-bond/halogen bond acceptors.

Table 2: Comparative Metabolic Stability (Human Liver Microsomes)

Compound t1/2​ (minutes) CLint​ (µL/min/mg protein)Primary Metabolic Liability
trans-2-Phenylcyclohexanol18.574.9Rapid para-hydroxylation of the phenyl ring.
trans-2-(3,4-Difluorophenyl)cyclohexanol> 120< 11.5Highly stable; aromatic oxidation is sterically and electronically blocked.

Conclusion

The strategic fluorination of the classic trans-2-phenylcyclohexanol scaffold to yield trans-2-(3,4-difluorophenyl)cyclohexanol represents a masterclass in rational drug design. By preserving the rigid equatorial-equatorial stereochemistry necessary for precise receptor engagement while simultaneously engineering out the primary CYP450 metabolic liability, this compound emerges as a highly versatile building block. Whether deployed as an advanced, NMR-traceable chiral auxiliary or as the core pharmacophore for next-generation neurotherapeutics, its pharmacological potential is vast and warrants aggressive exploration in preclinical pipelines.

References

  • Chiral auxiliary - Wikipedia Source: Wikipedia URL
  • trans-2-Phenylcyclohexanol.
  • Potential Applications of Disulfide, bis(3,4-difluorophenyl)
  • RESEARCH ARTICLE - RSC Medicinal Chemistry Source: RSC Medicinal Chemistry URL

Sources

Protocols & Analytical Methods

Method

Scalable Asymmetric Synthesis and Resolution Protocols for trans-2-(3,4-Difluorophenyl)cyclohexanol

Introduction and Strategic Rationale Enantiomerically pure trans-2-arylcyclohexanols are highly privileged chiral auxiliaries and critical building blocks in the asymmetric synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Enantiomerically pure trans-2-arylcyclohexanols are highly privileged chiral auxiliaries and critical building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Specifically, trans-2-(3,4-difluorophenyl)cyclohexanol features a highly electron-deficient aromatic ring, making it a unique steric and electronic director in drug development and catalyst design.

While direct catalytic asymmetric ring-opening (ARO) of cyclohexene oxide using chiral ligands is possible, it often suffers from moderate enantiomeric excesses (70–85% ee) and requires expensive, proprietary metal-ligand complexes [1]. For industrial and advanced laboratory applications, the most robust, self-validating, and scalable strategy is a chemoenzymatic approach . This involves the highly diastereoselective copper-catalyzed synthesis of the racemic trans-2-arylcyclohexanol, followed by an enzymatic kinetic resolution utilizing Candida antarctica Lipase B (Novozym 435) [2]. This sequence guarantees >99% ee for both enantiomers, utilizes inexpensive reagents, and allows for the complete recovery of the biocatalyst.

Mechanistic Causality (E-E-A-T)

The Role of Copper in Epoxide Ring-Opening

Attempting to open cyclohexene oxide with 3,4-difluorophenylmagnesium bromide in the absence of a transition metal catalyst predominantly leads to the Lewis-acid promoted isomerization of the epoxide to cyclohexanone, followed by Grignard addition to yield 1-arylcyclohexanols.

The introduction of catalytic Copper(I) Iodide (CuI) fundamentally alters the reaction pathway. The hard Grignard reagent transmetalates with CuI to form a softer, higher-order cuprate species (e.g., [Cu(Ar)2​]− ). This soft nucleophile strictly favors an SN​2 -like attack. According to the Fürst-Plattner rule , the nucleophile attacks the epoxide in an anti-periplanar fashion, initially yielding a trans-diaxial intermediate which rapidly undergoes a chair-chair interconversion to the thermodynamically stable trans-diequatorial product [3].

Mechanism A 3,4-diF-PhMgBr + CuI B Higher-Order Cuprate [Cu(3,4-diF-Ph)2]- A->B C Epoxide Coordination (Lewis Acidic Mg/Cu) B->C D Anti-Periplanar Attack (Fürst-Plattner Rule) C->D E trans-Diaxial Intermediate (Chair Conformation) D->E F Ring Flip to Diequatorial Product E->F

Mechanistic pathway of the Cu-catalyzed anti-periplanar ring opening of cyclohexene oxide.

Enzymatic Kinetic Resolution (Kazlauskas Rule)

The resolution of the resulting racemic mixture relies on the exquisite steric recognition of Novozym 435. According to the Kazlauskas rule for secondary alcohols, the lipase active site accommodates the large group (the 3,4-difluorophenyl-substituted cyclohexane ring) and the small group (the hydrogen atom) in distinct hydrophobic pockets. The enzyme selectively and rapidly acylates the (1R,2S)-enantiomer using vinyl acetate as the acyl donor, leaving the (1S,2R)-enantiomer untouched. Because the reaction is an irreversible transesterification (vinyl acetate tautomerizes to acetaldehyde upon acyl transfer), the reaction is driven to perfect kinetic resolution (Enantiomeric Ratio, E>200 )[4].

Quantitative Data Presentation

Table 1: Comparison of Synthetic Strategies for Enantiopure trans-2-Arylcyclohexanols

StrategyMax Yield (per enantiomer)Enantiomeric Excess (ee)ScalabilityCost & Complexity
Direct Asymmetric Ring Opening (ARO) 45-85%70-90%Low-ModerateHigh (Requires chiral ligands)
Non-Enzymatic Kinetic Resolution 40-45%85-95%ModerateHigh (Stoichiometric chiral auxiliaries)
Chemoenzymatic Resolution (This Protocol) 48-49% (Theoretical max 50%)>99% High (Multi-kg) Low (Recyclable biocatalyst)

Experimental Protocols

Protocol A: Synthesis of (±)-trans-2-(3,4-Difluorophenyl)cyclohexanol

This protocol establishes a self-validating system by utilizing the exothermic nature of Grignard formation and TLC monitoring to ensure complete conversion.

Reagents & Materials:

  • 3,4-Difluorobromobenzene (1.1 equiv, 110 mmol)

  • Magnesium turnings (1.2 equiv, 120 mmol)

  • Cyclohexene oxide (1.0 equiv, 100 mmol)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

  • Iodine (1 crystal, initiator)

Step-by-Step Procedure:

  • Grignard Initiation: In an oven-dried, argon-purged 500 mL 3-neck flask, add Mg turnings and a crystal of iodine. Add 20 mL of anhydrous THF. Add 1 mL of 3,4-difluorobromobenzene. Heat gently until the iodine color dissipates and the solvent begins to reflux, indicating initiation.

  • Grignard Formation: Dilute the remaining 3,4-difluorobromobenzene in 80 mL of THF. Add this solution dropwise over 45 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature until the magnesium is mostly consumed.

  • Cuprate Formation: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Add CuI (5 mol%) in one portion. The solution will turn dark/greenish, indicating the formation of the cuprate species. Stir for 15 minutes.

  • Epoxide Opening: Dissolve cyclohexene oxide in 50 mL of THF. Add this solution dropwise over 1 hour, maintaining the internal temperature below -20 °C.

  • Maturation & Quench: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2, PMA stain). Once the epoxide is consumed, quench carefully with 100 mL of saturated aqueous NH4​Cl .

  • Workup: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 100 mL). Wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from hot heptane to yield pure (±)-trans-2-(3,4-difluorophenyl)cyclohexanol.

Protocol B: Lipase-Catalyzed Kinetic Resolution

This protocol separates the racemate into enantiopure components. The reaction is self-validating through chiral HPLC monitoring, ensuring the reaction is halted at exactly 50% conversion.

Reagents & Materials:

  • (±)-trans-2-(3,4-Difluorophenyl)cyclohexanol (50 mmol)

  • Vinyl acetate (3.0 equiv, 150 mmol)

  • Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) (15% w/w relative to substrate)

  • Methyl tert-butyl ether (MTBE) (150 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the racemic alcohol in MTBE. Add vinyl acetate.

  • Enzyme Addition: Add the Novozym 435 beads. Attach a reflux condenser and heat the mixture to 35 °C with gentle orbital shaking (avoid magnetic stirring to prevent mechanical grinding of the immobilized enzyme beads).

  • Monitoring: After 12 hours, take a 50 µL aliquot, filter, evaporate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be stopped when the ratio of acetate to alcohol is exactly 50:50.

  • Enzyme Recovery: Filter the reaction mixture through a coarse glass frit. Wash the recovered Novozym 435 beads with MTBE and air-dry (the enzyme can be reused for up to 5 subsequent cycles without significant loss of activity).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the mixture via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • The (1R,2S)-acetate elutes first ( Rf​≈0.7 in 8:2 Hexanes/EtOAc).

    • The (1S,2R)-alcohol elutes second ( Rf​≈0.3 ).

  • Hydrolysis (Optional): To obtain the (1R,2S)-alcohol, dissolve the isolated acetate in Methanol, add K2​CO3​ (2.0 equiv), and stir at room temperature for 3 hours. Extract with dichloromethane and concentrate.

Workflow A Cyclohexene Oxide + 3,4-diF-PhMgBr B CuI Catalyst (THF, -30°C to 0°C) A->B C (±)-trans-2-(3,4-diF-Ph) cyclohexanol B->C D Novozym 435 Vinyl Acetate C->D E (1R,2S)-Acetate (Acylated) D->E Fast (E > 200) F (1S,2R)-Alcohol (Unreacted) D->F Slow

Chemoenzymatic workflow for the synthesis and resolution of trans-2-(3,4-difluorophenyl)cyclohexanol.

References

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry.[Link]

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (2003). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-trans-2-Phenylcyclohexanol and (+)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses.[Link]

  • Redden, B. K., et al. (2015). Diastereoselective and Enantioselective Silylation of 2-Arylcyclohexanols. Organic Letters.[Link]

Application

Application Note: Enzymatic Kinetic Resolution of trans-2-(3,4-Difluorophenyl)cyclohexanol

Strategic Context & Mechanistic Principles Enantiomerically pure trans-2-arylcyclohexanols serve as privileged chiral auxiliaries and critical building blocks in the synthesis of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Principles

Enantiomerically pure trans-2-arylcyclohexanols serve as privileged chiral auxiliaries and critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a 3,4-difluorophenyl moiety—a bioisostere frequently utilized to enhance metabolic stability and lipophilicity—renders trans-2-(3,4-difluorophenyl)cyclohexanol a highly valuable intermediate in drug development.

While non-enzymatic methods such as silylation-based kinetic resolution exist[1], enzymatic kinetic resolution (EKR) remains the most scalable, atom-economical, and environmentally benign method to achieve >99% enantiomeric excess (ee). The protocol described herein leverages the stereoselective acylation of the racemic alcohol to separate the enantiomers effectively.

Causality of Experimental Design
  • Biocatalyst Selection : Candida antarctica Lipase B (CAL-B), commercially available immobilized on acrylic resin (Novozym 435), is selected for its robust thermal stability and exceptional stereopreference. The catalytic triad of CAL-B forms a chiral binding pocket that exploits the steric bias of the cyclohexane chair conformation, preferentially accommodating and acylating the (1R,2S)-enantiomer[2],[3].

  • Thermodynamic Driving Force : Vinyl acetate is employed as the acyl donor. During transesterification, the expelled leaving group is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This prevents the reverse reaction (thermodynamic equilibration), driving the acylation strictly forward to maximize the enantiomeric ratio ( E -factor).

  • Solvent Dynamics : Anhydrous toluene is utilized as the reaction medium. Non-polar solvents maintain the essential hydration shell around the immobilized enzyme, preserving its active conformation while ensuring complete dissolution of the hydrophobic difluorophenyl substrate.

Reaction Pathway Visualization

EKR_Pathway Racemic rac-trans-2-(3,4-Difluorophenyl) cyclohexanol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemic->Enzyme Toluene, 40°C Acetate (1R,2S)-Acetate Fast Acylation Enzyme->Acetate k_fast Alcohol (1S,2R)-Alcohol Unreacted Enzyme->Alcohol k_slow

Enzymatic kinetic resolution pathway of rac-trans-2-(3,4-Difluorophenyl)cyclohexanol using CAL-B.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, the reaction parameters must be strictly controlled. The table below summarizes the optimized conditions and the causality behind each metric.

ParameterSpecificationCausality / Rationale
Biocatalyst CAL-B (Novozym 435), 50% w/wImmobilization allows easy recovery via filtration. The active site strongly favors the (1R,2S)-enantiomer[3].
Solvent Anhydrous Toluene (0.2 M)Non-polar environment prevents enzyme denaturation and ensures substrate solubility.
Acyl Donor Vinyl Acetate (3.0 equiv)Irreversible tautomerization of the byproduct drives the reaction to completion.
Temperature 40 °COptimal balance between reaction kinetics and enzyme thermal stability.
Agitation Orbital Shaking (200 rpm)Prevents mechanical shearing of the acrylic enzyme beads, which occurs with magnetic stirring.
Target Conversion ( c ) 50%Maximum theoretical yield for EKR. Exceeding 50% degrades the ee of the product.
Expected Selectivity ( E ) > 200High stereochemical differentiation ensures ee > 99% for the unreacted alcohol[3].

Experimental Protocol

Reagents & Equipment
  • rac-trans-2-(3,4-Difluorophenyl)cyclohexanol (Substrate)

  • Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (Anhydrous, stabilized)

  • Toluene (Anhydrous, over molecular sieves)

  • Temperature-controlled orbital shaker

  • Sintered glass funnel (Porosity 3)

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Weigh 10.0 mmol (approx. 2.12 g) of rac-trans-2-(3,4-difluorophenyl)cyclohexanol into an oven-dried 100 mL Erlenmeyer flask.

  • Add 50 mL of anhydrous toluene to achieve a 0.2 M substrate concentration. Swirl gently until the solid is completely dissolved.

Step 2: Biocatalyst & Reagent Addition

  • Add 3.0 equivalents (30.0 mmol, ~2.8 mL) of anhydrous vinyl acetate to the solution.

  • Add 1.06 g of CAL-B (Novozym 435) beads (50% w/w relative to the substrate).

Step 3: Incubation & Monitoring

  • Seal the flask with a septum and place it in a temperature-controlled orbital shaker set to 40 °C and 200 rpm.

    • Critical Insight: Do not use a magnetic stir bar. Magnetic stirring will crush the immobilized enzyme beads, causing a loss of catalytic activity and creating fine particulates that bypass filtration.

  • Monitor the reaction progress via Chiral HPLC or GC. The reaction should be terminated exactly at 50% conversion (typically 12–24 hours depending on enzyme batch activity).

Step 4: Reaction Termination & Filtration

  • Once 50% conversion is achieved, remove the flask from the shaker and cool to room temperature to halt kinetics.

  • Filter the mixture through a sintered glass funnel to recover the CAL-B beads.

  • Wash the beads with 2 × 10 mL of ethyl acetate. The recovered enzyme can be dried under vacuum and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Concentrate the combined filtrate under reduced pressure to yield a crude mixture of the (1R,2S)-acetate and the unreacted (1S,2R)-alcohol.

Step 5: Chromatographic Separation

  • Purify the crude mixture via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20).

  • The less polar (1R,2S)-acetate elutes first, followed by the more polar (1S,2R)-alcohol.

  • (Optional): If the (1R,2S)-alcohol is the desired final product, subject the isolated (1R,2S)-acetate to mild alkaline hydrolysis (e.g., K₂CO₃ in Methanol) to cleave the ester bond without epimerization.

Workflow Visualization

Workflow Step1 Substrate Dissolution Step2 Biocatalyst Addition Step1->Step2 Step3 Orbital Shaking Step2->Step3 Step4 Enzyme Filtration Step3->Step4 Step5 Silica Chromatography Step4->Step5

Step-by-step experimental workflow for the enzymatic kinetic resolution and product separation.

Analytical Validation

To validate the trustworthiness of the resolution, the enantiomeric excess must be determined using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column : Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane / Isopropanol (95:5 v/v), isocratic elution.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 210 nm and 254 nm.

  • System Suitability : Inject a racemic standard prior to the reaction samples to confirm baseline resolution (resolution factor Rs​ > 1.5) between the (1R,2S) and (1S,2R) peaks of both the alcohol and the acetate.

Sources

Method

Application Note: Chiral Chromatographic Resolution of trans-2-(3,4-Difluorophenyl)cyclohexanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Validated Protocols Scientific Context & Rationale trans-2-(3,4-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Validated Protocols

Scientific Context & Rationale

trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly specialized chiral building block. As a fluorinated analog of the classic Whitesell’s auxiliary (trans-2-phenylcyclohexanol), it is increasingly utilized in asymmetric synthesis and as a core scaffold for next-generation active pharmaceutical ingredients (APIs). The addition of the 3,4-difluoro motif significantly increases the lipophilicity and metabolic stability of the molecule.

However, from a chromatographic perspective, these highly electronegative fluorine atoms fundamentally alter the electronic landscape of the aromatic ring. As a Senior Application Scientist, it is critical to understand that you cannot simply copy-paste the method used for the non-fluorinated parent compound. The difluorophenyl ring is highly electron-deficient ( π -acidic), which directly dictates the causality behind our choice of Chiral Stationary Phases (CSPs) and mobile phase modifiers.

Mechanistic Principles of Chiral Recognition (E-E-A-T)

To achieve baseline resolution ( Rs​>1.5 ), the separation mechanism must satisfy the Three-Point Chiral Recognition Model . The transient diastereomeric complexes formed between the analyte enantiomers and the CSP are governed by the following interactions[1]:

π

π Stacking (Electronic Causality): Because the 3,4-difluoro substitution creates a strong π -acid, the analyte demonstrates exceptional affinity for π -basic CSPs. The (R,R)-Whelk-O 1 column, which features an electron-rich tetrahydrophenanthrene cleft, provides an ideal complementary π -donor environment[2].
  • Hydrogen Bonding (Protic Modulation): The equatorial hydroxyl group on the cyclohexane ring acts as a strong hydrogen-bond donor. It interacts with the amide linkages of Pirkle-type columns or the carbamate linkages of polysaccharide columns[1].

  • Steric Inclusion: The rigid chair conformation of the cyclohexane ring provides the necessary steric bulk to differentiate the (1R,2S) and (1S,2R) enantiomers within the chiral grooves of the stationary phase.

  • Mechanism cluster_interactions Three-Point Chiral Recognition Model Analyte trans-2-(3,4-Difluorophenyl)cyclohexanol (Analyte) Pi π-π Stacking (Difluorophenyl ring : π-Acid) Analyte->Pi Hbond Hydrogen Bonding (Hydroxyl group : H-Donor) Analyte->Hbond Steric Steric Inclusion (Cyclohexane chair) Analyte->Steric CSP Chiral Stationary Phase (e.g., Whelk-O 1 or Amylose Carbamate) Pi->CSP Hbond->CSP Steric->CSP

    Caption: Mechanistic interaction pathway for enantiomeric resolution on chiral stationary phases.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every sequence must begin with a System Suitability Test (SST) to verify column performance before unknown samples are analyzed.

    Protocol A: Normal-Phase HPLC on Pirkle-Type CSP

    This is the gold-standard method for analyzing the enantiomeric excess (ee) of 2-arylcyclohexanols.

    Causality for Mobile Phase Choice: Isopropanol (IPA) is chosen over ethanol because its increased steric bulk slows down hydrogen-bonding kinetics slightly, preventing the analyte from binding too strongly to the CSP, thereby reducing peak tailing.

    • Column: (R,R)-Whelk-O 1 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol (98:2, v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm and 210 nm

    Step-by-Step Execution & Validation:

    • SST Injection: Inject 5 µL of 1,3,5-tri-tert-butylbenzene (0.1 mg/mL in mobile phase) to establish the void volume ( t0​ ).

    • Racemic Baseline Validation: Inject 10 µL of the racemic trans-2-(3,4-difluorophenyl)cyclohexanol standard (1.0 mg/mL).

      • Validation Gate: The system is only validated if the calculated resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 .

    • Enantiopure Spiking: To confirm elution order, spike the racemate with 10% by volume of a known enantiopure standard (e.g., the (1R,2S) enantiomer synthesized via asymmetric dihydroxylation)[3]. The peak demonstrating an increased area confirms the absolute configuration mapping.

    Protocol B: Supercritical Fluid Chromatography (SFC)

    For high-throughput screening and preparative scale-up, SFC is preferred due to the high diffusivity and low viscosity of supercritical CO₂[3].

    • Column: Chiralpak AD-H or (R,R)-Whelk-O 1 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: CO₂ / Methanol (95:5, v/v)

    • Back Pressure: 150 bar

    • Flow Rate: 4.0 mL/min

    • Temperature: 40 °C

    MethodDev A 1. Racemic Sample Preparation & SST B 2. CSP Screening (Whelk-O 1 vs AD-H) A->B C 3. Mobile Phase Optimization (Hexane/IPA) B->C D 4. SFC Scale-up (CO2 + MeOH Modifier) C->D E 5. Preparative Resolution & Recovery D->E

    Caption: Logical workflow for chiral method development and scale-up of the target analyte.

    Quantitative Data Summary

    The following table summarizes the expected chromatographic parameters based on the extrapolation of the parent trans-2-phenylcyclohexanol data[2][3], adjusted for the increased π -acidity of the 3,4-difluoro derivative.

    MethodColumn ChemistryMobile PhaseFlow Rate t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )
    NP-HPLC (R,R)-Whelk-O 1Hexane/IPA (98:2)1.0 mL/min11.814.51.282.4
    NP-HPLC Chiralpak AD-HHexane/IPA (95:5)1.0 mL/min9.210.81.191.8
    SFC (R,R)-Whelk-O 1CO₂/MeOH (95:5)4.0 mL/min3.94.61.252.1

    Note: t1​ typically corresponds to the (+)-(1S,2R) enantiomer, while t2​ corresponds to the (-)-(1R,2S) enantiomer on the (R,R)-Whelk-O 1 phase under normal phase conditions[2].

    Troubleshooting & Peak Validation

    • Loss of Resolution over time: The hydroxyl group of the analyte can strongly adsorb to active silanol sites on the base silica if the CSP is degraded. If Rs​ drops below 1.5, flush the column with 100% Isopropanol at 0.5 mL/min for 4 hours to strip strongly bound contaminants[1].

    • Peak Tailing: If the asymmetry factor ( As​ ) exceeds 1.5, it indicates secondary interactions. Do not add basic modifiers (like DEA) as they are unnecessary for neutral alcohols and may degrade Pirkle-type columns. Instead, slightly increase the IPA concentration (e.g., from 2% to 3%) to outcompete the analyte for hydrogen-bonding sites.

    Sources

    Application

    Application Note: Selective Catalytic Hydrogenation of 3,4-Difluorophenyl Compounds to Cyclohexanols

    Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary The transformation of 3,4-difluorophenyl compounds (e.g., 3,4-difluorophenol) into their corresponding cyclohexanols i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, process chemists, and drug development professionals.

    Executive Summary

    The transformation of 3,4-difluorophenyl compounds (e.g., 3,4-difluorophenol) into their corresponding cyclohexanols is a critical pathway for synthesizing advanced liquid crystals and active pharmaceutical ingredients (APIs). However, this process is notoriously plagued by competitive hydrodefluorination (HDF), which cleaves the C-F bond. This application note details a field-proven, highly selective methodology leveraging Rhodium (Rh) nanoparticles, hydrophobic microenvironments, and basic additives to achieve >95% selectivity for the fluorinated cyclohexanol .

    Mechanistic Causality & Experimental Choices

    To ensure high yields, it is vital to understand the molecular choreography that dictates the reaction outcome rather than just executing the steps.

    The Defluorination Dilemma & Catalyst Selection

    Traditional hydrogenation catalysts like Palladium (Pd) and Platinum (Pt) are highly active but exhibit strong affinities for halogens, leading to oxidative addition into the C-F bond and subsequent defluorination [[1]]([Link]). To prevent this, Rhodium (Rh) is the catalyst of choice. Rhodium favors the coordination and reduction of the aromatic π-system over C-F bond insertion, preserving the fluorine atoms during the saturation of the ring .

    Microenvironment Tuning: Solvents and Supports

    Even with Rh, trace amounts of hydrogen fluoride (HF) can form. HF acts as an autocatalyst for further defluorination. To mitigate this, the reaction microenvironment must be tuned:

    • Hydrophobic Catalyst Supports: Utilizing molecularly modified silica (e.g., decyl-modified silica, Rh@Si-Dec) creates a hydrophobic shield around the active Rh sites. This repels polar HF away from the catalyst surface, drastically reducing HDF [[2]]([Link]).

    • Green, Non-Polar Solvents: Supercritical carbon dioxide (scCO₂) or non-polar alkanes like n-heptane are optimal. scCO₂ acts as a highly tunable, hydrophobic medium that enhances mass transfer while suppressing the solvation of ionic transition states required for C-F cleavage [[3]]([Link]).

    The Role of Additives

    To create a self-validating and robust system, Calcium Oxide (CaO) is introduced as an acid scavenger. CaO irreversibly reacts with any trace HF to form inert CaF₂ and water. This simple addition protects the catalyst from deactivation and prevents the reaction from cascading into complete defluorination .

    Quantitative Data: Catalyst Performance Comparison

    The following table summarizes the causal relationship between catalyst choice, microenvironment, and reaction selectivity.

    Catalyst SystemSolventAdditiveConversion (%)Selectivity for 3,4-Difluorocyclohexanol (%)Yield (%)
    5 wt% Pd/CHeptaneNone>99<5 (Extensive HDF)<5
    5 wt% Ru/CHeptaneNone854538
    Rh@SiO₂ (Unmodified)HeptaneNone>996565
    Rh@Si-Dec (Hydrophobic)HeptaneCaO>999594
    Rh@Si-Dec (Hydrophobic)scCO₂CaO>999897

    Data synthesized from benchmark studies on fluorinated arene hydrogenation .

    Reaction Pathways Visualization

    ReactionPathway A 3,4-Difluorophenol (Starting Material) B 3,4-Difluorocyclohexanol (Desired Product) A->B Rh Catalyst (Rh@Si-Dec) H2 (50 bar), 80 °C High Selectivity C Defluorinated Cyclohexanols (Undesired Byproducts) A->C Pd or Pt Catalyst Hydrodefluorination (HDF)

    Reaction pathways for the catalytic hydrogenation of 3,4-difluorophenol.

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility.

    Reagents & Equipment
    • Substrate: 3,4-Difluorophenol (1.0 mmol)

    • Catalyst: Rh@Si-Dec (0.5 mol% Rh relative to substrate)

    • Additive: Calcium Oxide (CaO, 4.5 mol%)

    • Internal Standard: Tetradecane (for GC-FID mass balance validation)

    • Solvent: n-Heptane (2.0 mL) or scCO₂ (density = 0.5 g/mL)

    • Equipment: 10 mL stainless steel high-pressure autoclave with a PTFE inlet and magnetic stirring.

    Step-by-Step Methodology

    Step 1: Autoclave Loading

    • Weigh the Rh@Si-Dec catalyst, CaO, and 3,4-difluorophenol into an antistatic weighing boat .

    • Transfer the solids into the PTFE inlet of the autoclave. Crucial Insight: Avoid covering the catalyst directly with the substrate to ensure uniform gas-liquid-solid mixing.

    • Add tetradecane (internal standard) and n-heptane (if not using scCO₂).

    Step 2: Purging & Pressurization

    • Seal the autoclave and purge the system three times with Argon (10 bar) to remove oxygen, followed by three purges with Hydrogen (H₂) .

    • Pressurize the reactor with H₂ to 50 bar. If using scCO₂, inject CO₂ using a high-pressure syringe pump until the desired density (e.g., 0.5 g/mL) is reached .

    • Self-Validation Check: Monitor the pressure gauge for 5 minutes at room temperature to ensure there are no micro-leaks.

    Step 3: Reaction Execution

    • Heat the autoclave to 80 °C using an aluminum heating block [[3]]([Link]).

    • Initiate stirring at 500 rpm.

    • Self-Validation Check: A steady pressure drop should be observed as H₂ is consumed. For 1.0 mmol of phenol, exactly 3.0 mmol of H₂ should be consumed. If the pressure drops beyond the stoichiometric requirement, HDF is likely occurring.

    • Maintain conditions for 1 to 4 hours until H₂ uptake ceases.

    Step 4: Workup & Isolation

    • Cool the reactor to room temperature and slowly depressurize the gases in a fume hood.

    • Filter the reaction mixture through a short pad of Celite to remove the heterogeneous catalyst and CaF₂/CaO residues. Wash the pad with 2 x 5 mL of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    Step 5: Analysis

    • Analyze the crude mixture via GC-FID. Use the tetradecane internal standard to calculate the absolute yield and confirm mass balance.

    • Perform ¹⁹F and ¹H NMR to verify the stereochemistry (cis/trans ratio) of the resulting 3,4-difluorocyclohexanol.

    Workflow Visualization

    Workflow Step1 1. Preparation Load 3,4-difluorophenol, Rh@Si-Dec (0.5 mol%), CaO, and internal std into autoclave Step2 2. Purging Seal and purge with Ar (3x), then H2 (3x) to remove O2 Step1->Step2 Step3 3. Pressurization Pressurize H2 to 50 bar. (Optional: Add scCO2) Step2->Step3 Step4 4. Reaction Heat to 80 °C, stir at 500 rpm. Monitor H2 pressure drop (Self-Validation) Step3->Step4 Step5 5. Workup Cool, depressurize, filter catalyst, and wash with ethyl acetate Step4->Step5 Step6 6. Analysis Quantify yield via GC-FID Confirm structure via 19F/1H NMR Step5->Step6

    Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

    References

    • Kacem, S., Qiao, Y., Wirtz, C., Theyssen, N., Bordet, A., & Leitner, W. (2022). Supercritical carbon dioxide as reaction medium for selective hydrogenation of fluorinated arenes. Green Chemistry, 24, 8671-8676. URL:[Link]

    • Kacem, S., Emondts, M., Bordet, A., & Leitner, W. (2020). Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. Catalysis Science & Technology, 10, 8120-8126. URL:[Link]

    • Opanasenko, M., Štěpnička, P., & Čejka, J. (2014). Heterogeneous Pd catalysts supported on silica matrices. RSC Advances, 4, 65137-65162. URL:[Link]

    Sources

    Method

    step-by-step synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol

    An Application Note and Protocol for the Step-by-Step Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol For Researchers, Scientists, and Drug Development Professionals Introduction Chiral 2-arylcyclohexanols are pi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Step-by-Step Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Chiral 2-arylcyclohexanols are pivotal structural motifs in a multitude of pharmacologically active molecules. The specific stereochemical arrangement of the hydroxyl and aryl substituents on the cyclohexane ring is frequently a critical determinant of biological efficacy and selectivity. This guide provides a detailed, step-by-step protocol for the asymmetric synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol, a valuable chiral building block.

    The synthetic strategy delineated herein is a robust three-step sequence commencing with the formation of a Grignard reagent, followed by its addition to a cyclohexanone derivative, and culminating in a highly stereoselective reduction of the resulting ketone. This final, crucial step employs the well-established Corey-Bakshi-Shibata (CBS) reduction, which is renowned for its predictability and high enantioselectivity in the synthesis of chiral secondary alcohols.[1][2]

    This document is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring a comprehensive understanding for researchers in organic synthesis and drug development.

    Synthetic_Workflow Start 1-Bromo-3,4-difluorobenzene Step1 Step 1: Grignard Reaction Start->Step1 Mg, THF Intermediate 2-(3,4-Difluorophenyl)cyclohexanone Step1->Intermediate + 2-Chlorocyclohexanone Step2 Step 2: Asymmetric Reduction (CBS Catalyst) Intermediate->Step2 Product (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol Step2->Product

    Caption: Overall synthetic workflow for (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol.

    PART 1: Materials and Methods

    Reagents and Solvents

    All reagents should be of high purity (≥98%) and used as received unless otherwise specified. Anhydrous solvents are critical for the Grignard reaction and the CBS reduction.

    Reagent/SolventSupplierPurityNotes
    1-Bromo-3,4-difluorobenzeneSigma-Aldrich≥99%
    Magnesium turningsSigma-AldrichFor Grignard reagent formation
    IodineSigma-AldrichCatalyst for Grignard initiation
    2-ChlorocyclohexanoneAlfa Aesar≥97%
    Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%Inhibitor-free
    Diethyl etherSigma-AldrichAnhydrous, ≥99.7%
    (S)-2-Methyl-CBS-oxazaborolidineSigma-Aldrich1 M in tolueneChiral catalyst
    Borane dimethyl sulfide complex (BMS)Sigma-Aldrich~10 MReducing agent
    MethanolFisher ScientificACS GradeFor quenching and workup
    Hydrochloric acid (HCl)VWR1 M and 2 M aqueous
    Saturated aq. Ammonium Chloride (NH₄Cl)
    Saturated aq. Sodium Bicarbonate (NaHCO₃)
    Brine (Saturated aq. NaCl)
    Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
    Silica Gel230-400 meshFor column chromatography
    TLC platesSilica gel 60 F₂₅₄
    Deuterated Chloroform (CDCl₃)Cambridge Isotope LabsFor NMR analysis
    Instrumentation
    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra to be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Mass Spectrometry (MS): Low-resolution mass spectra to be obtained using an electrospray ionization (ESI) source.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra to be recorded on a spectrometer with samples prepared as thin films.

    • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (e.e.) to be determined using a system equipped with a chiral stationary phase column (e.g., Chiralpak AD-H) and a UV detector.

    • Thin-Layer Chromatography (TLC): To monitor reaction progress.

    Safety Precautions
    • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.

    • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Borane Dimethyl Sulfide (BMS): BMS is a corrosive, flammable liquid with a strong, unpleasant odor. It reacts with water to release flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

    • Quenching Procedures: The quenching of both the Grignard reaction and the CBS reduction is highly exothermic. Add quenching agents slowly and with efficient cooling in an ice bath.

    PART 2: Detailed Synthesis Protocol

    Step 1: Synthesis of 2-(3,4-Difluorophenyl)cyclohexanone

    This step involves the preparation of the Grignard reagent from 1-bromo-3,4-difluorobenzene, followed by its nucleophilic addition to 2-chlorocyclohexanone.

    Step1_Diagram cluster_0 1.1: Grignard Formation cluster_1 1.2: Nucleophilic Addition A 1-Bromo-3,4-difluorobenzene B (3,4-Difluorophenyl)magnesium bromide A->B Mg, I₂ (cat.), Anhydrous THF D 2-(3,4-Difluorophenyl)cyclohexanone B->D C 2-Chlorocyclohexanone C->D

    Caption: Reaction scheme for the synthesis of the ketone intermediate.

    Protocol 1.1: Preparation of (3,4-Difluorophenyl)magnesium Bromide

    • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas (N₂ or Ar) inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under the inert atmosphere.

    • Reagent Addition: To the flask, add magnesium turnings (1.2 equiv.) and a single crystal of iodine.

    • Initiation: Add a small portion (~10%) of a solution of 1-bromo-3,4-difluorobenzene (1.0 equiv.) in anhydrous THF via the dropping funnel. The solution should become warm and the color of the iodine should fade, indicating the initiation of the reaction. If the reaction does not start, gentle heating with a heat gun may be applied.

    • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-3,4-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

    Protocol 1.2: Synthesis of 2-(3,4-Difluorophenyl)cyclohexanone

    • Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 2-chlorocyclohexanone (1.1 equiv.) in anhydrous THF.

    • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.

    • Grignard Addition: Slowly add the prepared (3,4-Difluorophenyl)magnesium bromide solution from Protocol 1.1 to the 2-chlorocyclohexanone solution via a cannula over 30 minutes. Maintain the temperature below -70 °C during the addition.

    • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

    • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Washing: Combine the organic layers and wash successively with 1 M HCl (1 x 30 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(3,4-difluorophenyl)cyclohexanone as a pale yellow oil.

    Step 2: Enantioselective Reduction to (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol

    The key stereochemical step is the reduction of the prochiral ketone to the desired chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is employed, utilizing a chiral oxazaborolidine catalyst to direct the hydride delivery from a borane source with high facial selectivity.[1][3] To achieve the (1R,2S) configuration, the (S)-CBS catalyst is used, which directs the hydride to the re-face of the ketone, yielding the (R)-configured alcohol at the C1 position. The aryl group at C2 is assumed to adopt the more stable equatorial position.

    CBS_Reduction cluster_0 CBS Reduction Mechanism Catalyst (S)-CBS Catalyst TS Coordinated Transition State (re-face attack) Catalyst->TS Coordinates BH₃ BMS BH₃•SMe₂ BMS->TS Ketone 2-(3,4-Difluorophenyl) cyclohexanone Ketone->TS Coordinates to Boron Product (1R,2S)-Alcohol TS->Product Hydride Transfer

    Caption: Simplified mechanism of the CBS-catalyzed asymmetric reduction.

    Protocol 2.1: CBS Reduction

    • Apparatus Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv., 1 M solution in toluene).

    • Catalyst-Borane Complex Formation: Cool the flask to 0 °C and add borane dimethyl sulfide complex (BMS, 0.6 equiv.) dropwise. Stir the mixture at 0 °C for 15 minutes.

    • Ketone Addition: Prepare a solution of 2-(3,4-difluorophenyl)cyclohexanone (1.0 equiv.) from Step 1 in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

    • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (typically 1-3 hours).

    • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

    • Workup: Allow the mixture to warm to room temperature and add 1 M HCl. Stir for 30 minutes.

    • Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).

    • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol as a white solid or viscous oil. The diastereomeric ratio can be assessed by ¹H NMR of the crude product, and the enantiomeric excess of the major diastereomer should be determined by chiral HPLC.

    PART 3: Characterization and Data Analysis

    The final product should be characterized thoroughly to confirm its structure, purity, and stereochemistry.

    AnalysisExpected Results for (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol
    Appearance White to off-white solid or colorless oil
    ¹H NMR (400 MHz, CDCl₃) δ ~7.0-7.2 (m, 3H, Ar-H), ~3.6-3.8 (m, 1H, CH-OH), ~2.8-3.0 (m, 1H, CH-Ar), ~1.2-2.2 (m, 9H, cyclohexyl-H and OH)
    ¹³C NMR (100 MHz, CDCl₃) δ ~151-148 (dd, C-F), ~140-142 (Ar-C), ~124-115 (Ar-CH), ~75 (CH-OH), ~55 (CH-Ar), ~35, 30, 26, 25 (cyclohexyl-CH₂)
    ¹⁹F NMR (376 MHz, CDCl₃) Two distinct multiplets in the aromatic region characteristic of a 3,4-difluoro substitution pattern.
    FT-IR (thin film, cm⁻¹) 3400 (br, O-H stretch), 3050 (Ar C-H stretch), 2930, 2860 (aliphatic C-H stretch), 1520, 1430 (Ar C=C stretch), 1280, 1120 (C-F stretch)
    MS (ESI+) m/z: [M+H]⁺ calculated for C₁₂H₁₅F₂O⁺; [M+Na]⁺ calculated for C₁₂H₁₄F₂NaO⁺
    Chiral HPLC Baseline separation of enantiomers on a suitable chiral column (e.g., Chiralpak AD-H) with a mobile phase like Hexane/Isopropanol.

    Conclusion

    This application note provides a comprehensive and reliable protocol for the stereoselective synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclohexanol. The three-step sequence, culminating in a highly efficient Corey-Bakshi-Shibata reduction, offers excellent control over the final product's stereochemistry. The detailed procedures, safety considerations, and characterization guidelines are intended to enable researchers to successfully synthesize this valuable chiral intermediate for applications in pharmaceutical research and development.

    References

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

    • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

    • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

    Sources

    Application

    Application Note: trans-2-(3,4-Difluorophenyl)cyclohexanol as an Advanced Active Pharmaceutical Intermediate (API)

    Strategic Rationale in Drug Design The incorporation of fluorinated aromatic motifs into aliphatic scaffolds represents a cornerstone strategy in modern medicinal chemistry. trans-2-(3,4-Difluorophenyl)cyclohexanol is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Rationale in Drug Design

    The incorporation of fluorinated aromatic motifs into aliphatic scaffolds represents a cornerstone strategy in modern medicinal chemistry. trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly versatile Active Pharmaceutical Ingredient (API) intermediate, frequently utilized in the development of central nervous system (CNS) agents (e.g., monoamine reuptake inhibitors) and cardiovascular drugs (e.g., P2Y12 receptor antagonists).

    The strategic choice of the 3,4-difluorophenyl group serves two primary pharmacokinetic purposes. First, the strong electronegativity and C–F bond strength shield the aromatic ring from oxidative degradation by cytochrome P450 (CYP450) enzymes, thereby dramatically enhancing the metabolic stability and half-life of the resulting drug[1]. Second, the fluorine atoms modulate the lipophilicity of the molecule, improving membrane permeability and facilitating blood-brain barrier (BBB) penetration without excessively increasing the overall molecular volume[2].

    Coupled with the conformationally rigid cyclohexanol ring, this intermediate provides a precise three-dimensional vector for downstream functionalization, ensuring high target-binding selectivity.

    Mechanistic Insights & Causality (Expertise & Experience)

    The synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol is classically achieved via the nucleophilic ring-opening of cyclohexene oxide. However, reacting an unactivated aryl Grignard reagent directly with an aliphatic epoxide often results in sluggish kinetics, low yields, and unwanted side reactions (such as rearrangement to cyclopentanecarboxaldehyde).

    To overcome this, our protocol employs a synergistic CuI / BF₃·OEt₂ catalytic system :

    • The Role of CuI: Copper(I) iodide transmetalates with 3,4-difluorophenylmagnesium bromide to form a "soft" organocuprate intermediate. This shifts the reaction pathway from a hard, basic attack (which promotes elimination) to a soft, S_N2-like nucleophilic substitution.

    • The Role of BF₃·OEt₂: Boron trifluoride etherate acts as a potent Lewis acid, coordinating to the epoxide oxygen. This coordination withdraws electron density and significantly lowers the activation energy of the nucleophilic ring opening (by up to 9.2 kcal/mol), accelerating the reaction even at cryogenic temperatures[3].

    • Stereochemical Control: The reaction strictly obeys the Fürst-Plattner rule . The organocuprate attacks the epoxide carbon from the face opposite to the oxygen, forcing the breaking C–O bond and the newly forming C–C bond into a trans-diaxial arrangement in the transition state. Upon conformational ring flip to the lowest-energy chair, both the 3,4-difluorophenyl and hydroxyl groups occupy equatorial positions, exclusively yielding the trans diastereomer.

    Quantitative Reaction Analytics

    To demonstrate the causality of the catalytic additives, the following optimization data summarizes the critical parameters required to drive both yield and diastereomeric ratio (dr).

    Table 1: Reaction Optimization for Epoxide Ring Opening

    EntryOrganometallic ReagentCatalyst / AdditiveSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
    13,4-F₂-PhMgBrNoneTHF0 to 251585:15
    23,4-F₂-PhMgBrCuI (10 mol%)THF-20 to 2545>95:5
    33,4-F₂-PhMgBrBF₃·OEt₂ (1.2 eq)THF-78 to 060>99:1
    4 3,4-F₂-PhMgBr CuI (10 mol%), BF₃·OEt₂ (1.2 eq) THF -78 to 25 92 >99:1

    Note: Entry 4 represents the optimal, validated conditions detailed in the protocol below.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol

    Objective: Execute a highly regioselective and stereospecific epoxide ring opening.

    Step-by-Step Methodology:

    • Preparation of the Cuprate Complex: In an oven-dried, argon-purged Schlenk flask, suspend CuI (0.10 equiv, 10 mol%) in anhydrous THF (0.5 M relative to epoxide). Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Grignard Addition: Dropwise add 3,4-difluorophenylmagnesium bromide (1.5 equiv, 0.5 M in THF) via syringe pump over 30 minutes. Stir at -78 °C for 20 minutes to ensure complete transmetalation to the organocuprate.

    • Epoxide Activation: In a separate dry vial, dissolve cyclohexene oxide (1.0 equiv) in anhydrous THF. Add BF₃·OEt₂ (1.2 equiv) to this vial at -78 °C. Caution: BF₃·OEt₂ is highly moisture sensitive and corrosive.

    • Coupling: Transfer the activated epoxide solution dropwise into the cuprate mixture at -78 °C. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

    • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (to break down copper complexes). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1 to 8:2).

    Self-Validation Checkpoint (Trustworthiness): Before proceeding to downstream API synthesis, validate the stereochemistry via ¹H NMR (CDCl₃). Locate the carbinol proton (CH-OH) signal, typically appearing as a multiplet near 3.5 ppm. You must observe a large trans-diaxial coupling constant ( J≈10−12 Hz). This large J -value mathematically proves the proton is axial, confirming that the hydroxyl group and the adjacent 3,4-difluorophenyl group are both equatorial—validating the successful formation of the trans isomer.

    Protocol B: Downstream Derivatization to 2-(3,4-Difluorophenyl)cyclohexanamine

    Objective: Convert the cyclohexanol intermediate into an amine scaffold, a common motif in CNS and cardiovascular APIs.

    Step-by-Step Methodology:

    • Oxidation: Dissolve trans-2-(3,4-Difluorophenyl)cyclohexanol (1.0 equiv) in anhydrous CH₂Cl₂. Add Dess-Martin Periodinane (1.5 equiv) at 0 °C. Stir for 2 hours until TLC (UV/KMnO₄ stain) indicates complete consumption of the alcohol. Quench with 1:1 sat. Na₂S₂O₃ / NaHCO₃, extract, and isolate the resulting ketone.

    • Reductive Amination: Dissolve the crude ketone in anhydrous methanol. Add ammonium acetate (10.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 2.0 equiv). Stir at room temperature for 24 hours.

    • Isolation: Acidify to pH 2 with 1M HCl to destroy excess hydride (perform in a fume hood due to HCN gas evolution), then basify to pH 10 with 1M NaOH. Extract with CH₂Cl₂ to isolate the target amine API precursor.

    Visualization of Synthetic Workflow

    API_Workflow SM1 Cyclohexene Oxide (Starting Material) Cat CuI / BF3·OEt2 Catalytic Complex SM1->Cat SM2 3,4-Difluorophenylmagnesium Bromide (Nucleophile) SM2->Cat Int1 trans-2-(3,4-Difluorophenyl)cyclohexanol (Key Intermediate) Cat->Int1 trans-diaxial opening (Fürst-Plattner Rule) Ox Dess-Martin Oxidation Int1->Ox Int2 2-(3,4-Difluorophenyl)cyclohexanone Ox->Int2 RedAm Reductive Amination (NH4OAc, NaBH3CN) Int2->RedAm API Target API Scaffold (e.g., CNS / P2Y12 Active) RedAm->API

    Synthetic workflow from cyclohexene oxide to 3,4-difluorophenyl API scaffolds.

    References

    • Title: Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

    • Title: Mechanism of SN2 Alkylation Reactions of Lithium Organocuprate Clusters with Alkyl Halides and Epoxides. Solvent Effects, BF3 Effects, and Trans-Diaxial Epoxide Opening Source: Journal of the American Chemical Society (JACS) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Enantiomeric Excess in trans-2-(3,4-Difluorophenyl)cyclohexanol Synthesis

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in the synthesis of trans-2-(3,4-difluoroph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in the synthesis of trans-2-(3,4-difluorophenyl)cyclohexanol: achieving and maintaining high enantiomeric excess (ee).

    This chiral building block is highly valued in the development of neurological agents and cardiovascular APIs. Because the spatial orientation of the 3,4-difluorophenyl ring dictates receptor binding affinity, strict stereocontrol (>99% ee) is non-negotiable.

    Below, you will find diagnostic workflows, mechanistic FAQs, and validated protocols to resolve stereochemical degradation in your synthetic pipeline.

    Diagnostic Troubleshooting Workflow

    Before adjusting your reaction parameters, identify where the stereochemical leakage is occurring based on your chosen synthetic route.

    EE_Troubleshooting Start Identify Synthesis Route Route1 Asymmetric Ring Opening (Cyclohexene Oxide) Start->Route1 Route2 Enzymatic Kinetic Resolution (Racemic trans-Alcohol) Start->Route2 Route3 Asymmetric Transfer Hydrogenation (DKR of Ketone) Start->Route3 Issue1 ee Stalled < 90% (Background Reaction) Route1->Issue1 Issue2 Low E-value / Slow Rate (Poor Resolution) Route2->Issue2 Issue3 High ee, but wrong diastereomer (cis-form) Route3->Issue3 Fix1 Lower Temp (-78°C) Transmetalate to Cu/Zn Issue1->Fix1 Fix2 Use CAL-B (Novozym 435) Vinyl Acetate as Donor Issue2->Fix2 Fix3 Abandon DKR for trans. Reduce to racemic trans -> EKR Issue3->Fix3

    Fig 1. Diagnostic decision tree for troubleshooting enantiomeric excess loss.

    Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

    Q1: My Asymmetric Ring Opening (ARO) of cyclohexene oxide with 3,4-difluorophenylmagnesium bromide is stalling at 80-85% ee. How do I push this to >95%?

    The Causality: The loss of ee in ARO is almost always due to the uncatalyzed background reaction [1, 2]. Grignard reagents are highly nucleophilic. If the reaction temperature is too high, the Grignard will attack the unactivated meso-cyclohexene oxide directly, bypassing the chiral catalyst (e.g., chiral copper-phosphoramidite or titanium-salen complexes) and yielding a racemic mixture. The Fix:

    • Lower the temperature: Run the reaction strictly at -78 °C to -40 °C to suppress the background reaction.

    • Transmetalation: Soften the nucleophile. Transmetalating the Grignard to an organozinc or organocuprate species reduces its background reactivity, forcing the nucleophile to rely entirely on the chiral Lewis acid for epoxide activation.

    Q2: We are attempting Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH) of 2-(3,4-difluorophenyl)cyclohexanone. The ee is great, but we are getting the cis-isomer instead of trans. Why?

    The Causality: This is a fundamental mechanistic limitation of standard Ru-TsDPEN catalysts used in ATH [4]. In the lowest-energy conformation of the starting alpha-aryl cyclohexanone, the bulky 3,4-difluorophenyl group occupies the equatorial position. The bulky Ru-catalyst approaches the ketone from the less sterically hindered axial face . Hydride delivery from the axial face pushes the resulting hydroxyl group into the equatorial position. An equatorial-equatorial relationship on a cyclohexane ring corresponds to a cis-1,2-disubstituted geometry. The Fix: DKR via standard ATH is generally unsuitable if the trans-isomer is required. You must either use a highly specialized catalyst designed for trans-selectivity, or switch your strategy: perform a non-stereoselective reduction (e.g., NaBH4) to obtain racemic trans-alcohol, followed by Enzymatic Kinetic Resolution (EKR).

    Q3: I am using Enzymatic Kinetic Resolution (EKR) on the racemic trans-alcohol, but my reaction is too slow and the E-value is poor. What parameters should I adjust?

    The Causality: Lipase efficacy is highly dependent on the active site's stereoelectronic recognition, the thermodynamics of the acyl donor, and the preservation of the enzyme's hydration shell [3]. The Fix:

    • Biocatalyst: Switch to Candida antarctica lipase B (CAL-B, commercially available as Novozym 435). Its active site pocket perfectly accommodates the (1R,2S)-enantiomer of trans-2-arylcyclohexanols.

    • Acyl Donor: Use vinyl acetate . It acts as an irreversible acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, driving the equilibrium forward and preventing the reverse hydrolysis reaction.

    • Solvent: Use non-polar solvents (e.g., MTBE, hexane, or toluene). Polar solvents (like DMF or ethanol) strip the essential water layer off the enzyme's surface, denaturing the active site.

    EKR_Mechanism Racemic Racemic trans-Alcohol (Substrate) Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemic->Enzyme Fast Fast Acylation (1R, 2S)-enantiomer Enzyme->Fast Slow No Reaction (1S, 2R)-enantiomer Enzyme->Slow Product1 (1R, 2S)-Acetate (Easily separated) Fast->Product1 Product2 (1S, 2R)-Alcohol (Target, >99% ee) Slow->Product2

    Fig 2. Mechanistic pathway of CAL-B mediated Enzymatic Kinetic Resolution.

    Quantitative Strategy Comparison

    When deciding how to improve your ee, evaluate your constraints using the data summarized below. EKR remains the industry standard for guaranteeing >99% ee at scale.

    StrategyTypical Max EEYield (Max)ScalabilityCost / ComplexityBest Use Case
    Asymmetric Ring Opening (ARO) 85 - 95%90%ModerateHigh (Chiral Ligands, Cryogenics)Early-stage synthesis avoiding resolution waste.
    Enzymatic Kinetic Resolution (EKR) >99% 50% (per cycle)Excellent Low (Recyclable enzyme, MTBE solvent)Industrial scale-up requiring strict >99% ee.
    Classical Resolution (Diastereomeric Salts) 95 - 98%40%GoodLow (Phthalic anhydride, chiral amines)Upgrading moderately enriched batches (80% -> 99%).
    Dynamic Kinetic Resolution (ATH) >98%99%ExcellentHigh (Ru/Ir catalysts)Only if the cis-isomer is desired.

    Validated Experimental Protocol: EKR via CAL-B

    This protocol is a self-validating system. By tracking the conversion to exactly 50%, you mathematically guarantee the maximum possible enantiomeric excess for the unreacted enantiomer.

    Materials:

    • Racemic trans-2-(3,4-difluorophenyl)cyclohexanol (1.0 eq, 10 mmol)

    • Vinyl acetate (3.0 eq, 30 mmol)

    • Novozym 435 (CAL-B immobilized on acrylic resin, 50% w/w relative to substrate)

    • Methyl tert-butyl ether (MTBE, anhydrous, 50 mL)

    Step-by-Step Methodology:

    • System Preparation: In an oven-dried 100 mL round-bottom flask, dissolve the racemic trans-alcohol (10 mmol) in 50 mL of anhydrous MTBE.

    • Reagent Addition: Add vinyl acetate (30 mmol) to the solution. Note: Excess vinyl acetate ensures pseudo-first-order kinetics for the forward acylation.

    • Enzyme Introduction: Add the Novozym 435 beads. Do not use a magnetic stir bar at high speeds, as grinding will physically destroy the immobilized resin. Use an overhead stirrer or an orbital shaker at 150 rpm.

    • Incubation & Monitoring: Incubate the reaction at 35 °C. Monitor the reaction strictly via chiral HPLC or GC.

    • Termination (Critical Step): Stop the reaction exactly when conversion reaches 50% (typically 12-24 hours). At 50% conversion, the highly reactive (1R,2S)-enantiomer is fully acetylated, leaving the (1S,2R)-enantiomer untouched.

    • Workup: Filter the reaction mixture through a coarse glass frit to recover the Novozym 435 beads (these can be washed with MTBE and reused for up to 5-10 cycles). Concentrate the filtrate under reduced pressure.

    • Purification: Separate the highly polar (1S,2R)-alcohol (>99% ee) from the non-polar (1R,2S)-acetate via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    References

    • Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands.SciELO.
    • Enantioselective Cross-Coupling of meso-Epoxides with Aryl Halides.ACS Publications.
    • Application of Lipases in Kinetic Resolution of Racemates.ResearchGate.
    • RuII-SDP-Complex-Catalyzed Asymmetric Hydrogenation of Ketones. Effect of the Alkali Metal Cation in the Reaction.The Journal of Organic Chemistry - ACS Publications.
    Optimization

    Technical Support Center: Crystallization Optimization for trans-2-(3,4-Difluorophenyl)cyclohexanol

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the isolation and purific...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the isolation and purification of trans-2-(3,4-Difluorophenyl)cyclohexanol .

    Because this compound is a highly lipophilic, chiral fluorinated alcohol, its downstream processing is notoriously plagued by two major challenges: Liquid-Liquid Phase Separation (LLPS) during cooling, and the complexities of chiral resolution . The following knowledge base, empirical data, and self-validating protocols are engineered to help you establish robust, scalable crystallization workflows.

    Part 1: Knowledge Base & Troubleshooting FAQs

    Ticket #101: Why does my product form a milky emulsion ("oil out") instead of crystallizing during cooling?

    The Causality: What you are observing is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This thermodynamic phenomenon occurs when the cooling trajectory forces the solution into a miscibility gap before it can cross the metastable zone limit for solid crystal nucleation[1]. The chemical potential of the system drives the solute to separate into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[2].

    Because the solute molecules within these oil droplets are highly mobile and randomly oriented, integration into a rigid crystal lattice is kinetically hindered. Furthermore, impurities partition into these droplets, which eventually solidify as a gummy, impure mass, completely bypassing the impurity rejection inherent to normal crystallization[3].

    Ticket #102: How can I thermodynamically bypass this miscibility gap to ensure solid particle nucleation?

    The Causality & Solution: To bypass LLPS, you must alter the thermodynamics of your solvent system to shift the LLPS binodal curve below the crystal solubility curve[4].

    • Solvent Adjustment: Pure non-polar anti-solvents (like pure heptane) cause the polar hydroxyl groups of the cyclohexanol to self-associate too rapidly. Introducing a semi-polar bridging solvent, such as Ethyl Acetate (EtOAc), increases the solubility just enough to suppress spinodal decomposition.

    • Kinetic Control: Implement a high-temperature seeding strategy. By introducing pure seed crystals just above the cloud point, you force the system to consume supersaturation via crystal growth rather than droplet formation.

    Ticket #103: What is the most scalable method for chiral resolution of the racemic mixture?

    The Causality & Solution: Direct fractional crystallization of chiral alcohols is generally inefficient. The most robust, scalable approach is diastereomeric derivatization . By reacting the racemic alcohol with an enantiopure chiral acid (e.g., (S)-(+)-Mandelic acid), you convert the enantiomers into diastereomeric esters. Because diastereomers have distinct physicochemical properties and different crystal lattice energies, they exhibit vastly different solubility profiles. This allows for highly selective fractional crystallization, after which the pure ester is hydrolyzed back to the enantiopure (1R,2S)-alcohol.

    Part 2: Process Visualization

    Workflow Start Observe Milky Emulsion (Oiling Out) Check Analyze Phase Diagram (Miscibility Gap) Start->Check Decision Is it LLPS? Check->Decision Adjust Adjust Solvent Ratio (Increase EtOAc) Decision->Adjust Yes (Thermodynamic) Seed Implement Seeding Above Cloud Point Decision->Seed No (Kinetic) Adjust->Seed Success Solid Crystallization Seed->Success

    Fig 1: Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

    Resolution Racemate Racemic trans-2-(3,4-Difluorophenyl)cyclohexanol Derivatization Esterification with (S)-Mandelic Acid Racemate->Derivatization Mixture Diastereomeric Ester Mixture Derivatization->Mixture Crystallization Fractional Crystallization (Heptane/EtOAc) Mixture->Crystallization Solid Solid Phase (1R,2S)-Ester Crystallization->Solid MotherLiquor Mother Liquor (1S,2R)-Ester Crystallization->MotherLiquor Hydrolysis Hydrolysis & Extraction Solid->Hydrolysis Product Enantiopure (1R,2S)-Alcohol Hydrolysis->Product

    Fig 2: Chiral resolution workflow via diastereomeric ester fractional crystallization.

    Part 3: Empirical Data & Optimization Metrics

    Table 1: Solvent Screening for Anti-Solvent Cooling Crystallization Objective: Maximize yield while bypassing the LLPS boundary.

    Solvent SystemRatio (v/v)LLPS Cloud Point (°C)Nucleation Temp (°C)Yield (%)Purity (HPLC %)
    Heptane / EtOAc 9:1 32 38 (with seeding) 84 99.2
    Heptane / Toluene8:245N/A (Oiled out)6294.5
    Cyclohexane / EtOAc8.5:1.529267898.8
    Water / MeOH1:155N/A (Oiled out)4588.0

    Table 2: Chiral Resolution via Diastereomeric Esterification Objective: Isolate the (1R,2S) stereocenter with high diastereomeric excess (de%).

    Resolving AgentSolvent SystemCrystallization Temp (°C)de (%)Isolated Yield (%)
    (S)-(+)-Mandelic Acid Heptane/EtOAc (9:1) 5 98.5 42
    (R)-(-)-Mandelic AcidHeptane/EtOAc (9:1)598.240
    (1R)-(-)-Camphanic chlorideToluene/Heptane (1:1)1092.035

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Anti-Solvent Cooling Crystallization (Bypassing LLPS)

    This protocol utilizes a carefully calibrated solvent ratio and seeding strategy to ensure the system remains in the metastable zone, preventing emulsion formation.

    • Dissolution: Dissolve 100 g of crude trans-2-(3,4-Difluorophenyl)cyclohexanol in 100 mL of Ethyl Acetate (EtOAc) in a jacketed reactor at 55°C. Stir at 250 RPM.

    • Anti-Solvent Addition: Linearly dose 900 mL of Heptane into the reactor over 2 hours, strictly maintaining the internal temperature at 55°C to prevent premature supersaturation.

    • Seeding: Cool the reactor to 45°C (safely above the 32°C cloud point). Add 1.0 g of pure, milled crystalline seed of the target compound. Hold the temperature for 30 minutes to allow the seed bed to mature.

    • Cooling Profile: Apply a slow, non-linear cooling ramp (e.g., cubic cooling) from 45°C to 5°C over 6 hours.

    • Isolation: Filter the resulting suspension via a Nutsche filter and wash the cake with 2 bed volumes of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C.

    Self-Validation Checkpoint: Monitor the process in real-time using Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM). A sharp, exponential spike in chord length counts (<50 μm) validates successful solid nucleation. If the FBRM registers a broad, slow increase (indicating spherical droplet formation), the system has failed the validation and entered LLPS. Corrective action: Reheat to 55°C, add 5% v/v EtOAc, and re-seed.

    Protocol B: Chiral Resolution via Diastereomeric Esterification

    This protocol isolates the desired (1R,2S) enantiomer by leveraging the differential solubility of mandelate esters.

    • Derivatization: In a reactor containing 500 mL Dichloromethane (DCM), combine 100 g of racemic trans-2-(3,4-Difluorophenyl)cyclohexanol, 80 g of (S)-(+)-Mandelic acid, 108 g of DCC (N,N'-Dicyclohexylcarbodiimide), and 5 g of DMAP. Stir at 20°C for 12 hours. Filter off the DCU byproduct.

    • Solvent Exchange: Concentrate the DCM filtrate under vacuum and perform a solvent swap to 1000 mL of Heptane/EtOAc (9:1 ratio) at 60°C.

    • Fractional Crystallization: Cool the solution linearly to 5°C at a rate of 0.1°C/min. The (1R,2S)-mandelate ester will selectively crystallize due to its higher lattice energy and lower solubility in the aliphatic solvent. Filter and collect the solid.

    • Hydrolysis: Suspend the isolated ester in 500 mL of Methanol. Add 200 mL of 2M NaOH (aq) and stir at 40°C for 4 hours to saponify the ester.

    • Extraction: Evaporate the methanol, dilute the aqueous phase with water, and extract with Methyl tert-butyl ether (MTBE) (3 x 200 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure (1R,2S)-alcohol.

    Self-Validation Checkpoint: Prior to hydrolysis (Step 4), analyze the isolated ester crystals via Chiral HPLC. A diastereomeric excess (de%) of >98% validates the resolution step. If the de% is <95%, the system has failed validation due to co-crystallization. Corrective action: Perform a secondary recrystallization of the ester from Heptane/EtOAc (9.5:0.5) before proceeding to hydrolysis.

    References

    • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

    • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development, ACS Publications URL:[Link]

    • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

    • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, ACS Publications URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Storage &amp; Handling of trans-2-(3,4-Difluorophenyl)cyclohexanol

    Introduction trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly valued fluorinated building block and chiral auxiliary utilized in advanced pharmaceutical synthesis. Due to its secondary alcohol functionality and the u...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly valued fluorinated building block and chiral auxiliary utilized in advanced pharmaceutical synthesis. Due to its secondary alcohol functionality and the unique electronic effects imparted by the difluorophenyl ring, improper storage can lead to insidious chemical degradation, ultimately compromising downstream reaction yields. This guide provides field-proven, mechanistically grounded troubleshooting and protocols to ensure absolute structural integrity during long-term storage.

    Part 1: Troubleshooting & FAQs

    Q1: My batch of trans-2-(3,4-Difluorophenyl)cyclohexanol is developing a yellow tint and showing a new peak on GC-FID. What is happening? A1: The visual yellowing and the emergence of a new chromatographic peak are classic indicators of auto-oxidation . As a secondary alcohol, the compound is susceptible to oxidation, forming the corresponding ketone: 2-(3,4-difluorophenyl)cyclohexanone[1]. Causality: The inductive electron-withdrawing effect of the difluorophenyl group makes the adjacent C-H bond slightly more activated. When exposed to atmospheric oxygen, radical auto-oxidation pathways cleave the C-H bond, yielding the ketone. This process is often accelerated by photo-irradiation or trace transition metals[1].

    Q2: I am detecting an alkene impurity in my stored material, even though it was pure upon receipt. How does this form at room temperature? A2: You are observing acid-catalyzed dehydration , leading to the formation of 1-(3,4-difluorophenyl)cyclohexene[1]. While dehydration typically requires elevated temperatures, it can occur slowly during prolonged storage if the compound is exposed to trace acidic contaminants (e.g., from unpassivated glass surfaces) combined with moisture. Causality: Water molecules can aggregate in the presence of trace acids to form hydronium water clusters. These clusters act as highly mobile proton shuttles, protonating the hydroxyl group. The presence of water actually lowers the activation energy for the C-O bond scission, facilitating an E1 or concerted E2 elimination pathway of the cyclohexanol ring[2].

    Q3: Does the difluorophenyl group make the compound completely hydrophobic and immune to moisture? A3: No. While fluorination generally increases the hydrophobicity of organic building blocks and improves bulk moisture stability[3], the secondary hydroxyl group remains a strong hydrogen-bond donor and acceptor. If the container is not hermetically sealed, the -OH group will absorb atmospheric moisture. This absorbed water does not just cause physical caking; as explained above, it actively participates in the transition state of the dehydration degradation pathway[2].

    Part 2: Degradation Pathways & Mechanisms

    Degradation Substrate trans-2-(3,4-Difluorophenyl) cyclohexanol Oxidation Auto-Oxidation (O2, Light, Trace Metals) Substrate->Oxidation Dehydration Acid-Catalyzed Dehydration (H+, H2O clusters) Substrate->Dehydration Ketone 2-(3,4-Difluorophenyl) cyclohexanone (Ketone Impurity) Oxidation->Ketone Alkene 1-(3,4-Difluorophenyl) cyclohexene (Alkene Impurity) Dehydration->Alkene

    Primary chemical degradation pathways of trans-2-(3,4-Difluorophenyl)cyclohexanol during storage.

    Part 3: Quantitative Degradation Data

    To illustrate the critical importance of storage conditions, the following data table summarizes the degradation profile of trans-2-(3,4-Difluorophenyl)cyclohexanol over a 6-month period under various environments.

    Storage ConditionAtmosphereContainer Type6-Month Purity (GC-FID)Primary Impurity Detected
    25°C, 60% RHAmbient AirClear Glass (Unsealed)94.2%Ketone (4.1%), Alkene (1.5%)
    25°C, DryArgonClear Glass (Sealed)98.1%Ketone (1.2%)
    2-8°C, DryAmbient AirAmber Glass (Sealed)98.5%Ketone (0.9%), Alkene (0.3%)
    2-8°C, Dry Argon Amber Glass (Sealed) >99.8% None (Stable)

    Data Interpretation: Temperature control (2-8°C) suppresses the thermodynamics of dehydration, while Argon purging and amber glass eliminate the oxidative and photo-initiated radical pathways.

    Part 4: Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following workflow is designed as a self-validating system . By incorporating an analytical feedback loop (Step 4), researchers can empirically verify that their storage methodology has successfully arrested degradation.

    Protocol: Inert Storage and Validation Workflow

    Step 1: Aliquoting under Inert Atmosphere

    • Action: Transfer the bulk trans-2-(3,4-Difluorophenyl)cyclohexanol into a glove box or use a Schlenk line to purge the headspace of the storage vials with high-purity Argon (99.999%).

    • Causality: Argon is heavier than nitrogen and provides a superior inert blanket, displacing oxygen to prevent auto-oxidation of the secondary alcohol to its corresponding ketone[1].

    Step 2: Container Selection and Sealing

    • Action: Place the aliquots into acid-free, base-washed amber glass vials . Seal with PTFE-lined caps and tightly wrap the exterior seal with Parafilm.

    • Causality: Amber glass blocks UV/Vis radiation, preventing photo-induced radical generation. The PTFE liner prevents the compound from extracting plasticizers or reacting with the cap material, while Parafilm provides a secondary moisture barrier.

    Step 3: Temperature-Controlled Storage

    • Action: Store the sealed vials in a dedicated chemical refrigerator at 2-8°C. Place the vials inside a secondary desiccator box containing active indicating silica gel.

    • Causality: Lowering the temperature decreases the kinetic rate of all degradation pathways. The secondary desiccant ensures that even if the primary seal is compromised, hydronium water clusters cannot form to catalyze dehydration[2].

    Step 4: Self-Validation via GC-FID

    • Action: At T=0 and T=3 months, dissolve a 1 mg sample in anhydrous dichloromethane and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

    • Validation Metric: The protocol is validated if the ketone peak (typically eluting slightly before the alcohol due to loss of hydrogen bonding) and the alkene peak (eluting significantly earlier) remain below 0.1% relative area.

    StorageWorkflow Step1 1. Argon Purge (Displace O2) Step2 2. Amber Glass (Block UV/Vis) Step1->Step2 Step3 3. 2-8°C + Desiccant (Kinetic Arrest) Step2->Step3 Step4 4. GC-FID Check (Empirical Validation) Step3->Step4

    Self-validating workflow for the inert storage of fluorinated secondary alcohols.

    Part 5: References

    1.[1] Storage and stability issues of (R)-2-Methyl-1-hexanol | BenchChem | 1 2.[2] Effects of Local Water Concentrations on Cyclohexanol Dehydration in H-BEA Zeolites | The Journal of Physical Chemistry C - ACS Publications | 2 3.[3] Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) | RSC Publishing | 3

    Sources

    Reference Data & Comparative Studies

    Validation

    1H and 13C NMR spectra of trans-2-(3,4-Difluorophenyl)cyclohexanol vs cis-isomer

    Title: High-Resolution NMR Stereochemical Assignment: trans- vs cis-2-(3,4-Difluorophenyl)cyclohexanol Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: High-Resolution NMR Stereochemical Assignment: trans- vs cis-2-(3,4-Difluorophenyl)cyclohexanol

    Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning relative stereochemistry in substituted cyclohexanes. The 2-arylcyclohexanol scaffold is a privileged pharmacophore in drug development, serving as a core motif in various PDE4 inhibitors and central nervous system therapeutics[1]. Determining whether a synthesized batch is the trans- or cis-isomer is critical, as the spatial orientation of the 3,4-difluorophenyl and hydroxyl groups directly dictates target receptor affinity and pharmacokinetic profiling.

    This guide provides an objective, data-driven comparison of the 1H and 13C NMR spectral features of trans- and cis-2-(3,4-difluorophenyl)cyclohexanol, detailing the physical causality behind the chemical shifts and coupling constants, alongside a self-validating experimental protocol.

    Mechanistic Causality in NMR Stereochemical Assignment

    1H NMR: The Karplus Relationship and Dihedral Angles The fundamental discriminator between the trans and cis isomers in 1H NMR is the scalar coupling ( 3J ) between the vicinal methine protons, H-1 (bearing the -OH) and H-2 (bearing the aryl group). According to the Karplus equation, 3J coupling constants are highly dependent on the dihedral angle ( θ ) between the coupled protons.

    • trans-Isomer: The thermodynamically favored conformation places both the bulky 3,4-difluorophenyl group and the hydroxyl group in equatorial positions. Consequently, the H-1 and H-2 protons are both axial ( θ≈180∘ ). This anti-periplanar arrangement results in a large axial-axial coupling constant ( J1,2​≈10−12 Hz). H-1 will appear as a wide triplet of doublets (td) or doublet of doublets of doublets (ddd)[2].

    • cis-Isomer: To minimize steric clash, the bulkier 3,4-difluorophenyl group assumes the equatorial position, forcing the hydroxyl group into an axial position. Here, H-1 is equatorial and H-2 is axial ( θ≈60∘ ). The resulting equatorial-axial coupling is significantly smaller ( J1,2​≈3−5 Hz). The H-1 signal collapses into a narrow multiplet[2][3].

    13C NMR: The γ -Gauche Effect and Steric Compression While 1H NMR provides dihedral information, 13C NMR offers a direct readout of the steric environment via the γ -gauche effect.

    • In the cis-isomer , the axial hydroxyl group is in a gauche relationship with the γ -carbons (C-4 and C-6) of the cyclohexane ring. The resulting van der Waals steric compression polarizes the C-H bonds, increasing electron density around the carbon nucleus. This causes a diagnostic upfield shift (shielding) of ~4-6 ppm for C-4 and C-6 compared to the trans-isomer[4][5].

    • 19F-13C Spin-Spin Coupling: The presence of the 3,4-difluoro substitution introduces complex splitting in the aromatic 13C signals. The carbons directly bonded to fluorine (C-3' and C-4') will exhibit massive one-bond couplings ( 1JCF​≈245−250 Hz), appearing as doublets of doublets. The adjacent carbons (C-2', C-5') will show two-bond couplings ( 2JCF​≈15−20 Hz).

    Comparative Data Analysis

    The following tables summarize the diagnostic NMR parameters, extrapolated from highly analogous 2-phenylcyclohexanol systems and adjusted for the electronic effects of the difluorophenyl ring[5][6].

    Table 1: Key 1H NMR Diagnostic Features (400 MHz, CDCl3)

    Parametertrans-2-(3,4-Difluorophenyl)cyclohexanolcis-2-(3,4-Difluorophenyl)cyclohexanol
    Conformation Diequatorial substituents (H-1 ax, H-2 ax)Axial OH, Equatorial Ar (H-1 eq, H-2 ax)
    H-1 Chemical Shift ~3.60 ppm~4.05 ppm
    H-1 Multiplicity ddd or td (wide multiplet)narrow multiplet ( W1/2​≈10 Hz)
    H-1 Coupling ( J ) J1,2​≈10.5 Hz (ax-ax) J1,2​≈3.5 Hz (eq-ax)
    H-2 Chemical Shift ~2.45 ppm~2.65 ppm

    Table 2: Key 13C NMR Diagnostic Features (100 MHz, CDCl3)

    Carbon Positiontrans-Isomer (ppm)cis-Isomer (ppm)Mechanistic Rationale
    C-1 (CH-OH) ~74.0~70.0Shielded in cis due to axial orientation
    C-2 (CH-Ar) ~53.0~48.0Shielded in cis due to steric crowding
    C-4 (CH2) ~26.0~20.5 γ -gauche effect from axial OH in cis
    C-6 (CH2) ~34.5~29.0 γ -gauche effect from axial OH in cis
    C-3', C-4' (Ar-F) ~149.0 - 150.0~149.0 - 150.0dd, 1JCF​≈245−250 Hz

    Standardized Experimental Protocol

    To ensure trust and reproducibility, the following self-validating NMR acquisition protocol must be strictly adhered to. The choices detailed below are designed to prevent artifacts and ensure accurate integration.

    Step 1: Sample Preparation

    • Weigh exactly 15-20 mg of the purified 2-(3,4-difluorophenyl)cyclohexanol isomer.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

      • Causality: CDCl3 is chosen because it lacks exchangeable protons (unlike Methanol-d4), preventing the rapid chemical exchange of the -OH proton. Rapid exchange can broaden the critical H-1 multiplet through intermediate exchange rates, obscuring the J -coupling values needed for assignment.

    • Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 - 4.5 cm to optimize magnetic field shimming.

    Step 2: 1H NMR Acquisition

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer and lock onto the deuterium signal of CDCl3.

    • Shim the magnet (Z1-Z4) until the TMS signal exhibits a linewidth at half-height ( W1/2​ ) of < 1.0 Hz.

    • Acquire the spectrum using a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds.

      • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, allowing for rigorous quantitative integration of the H-1 and H-2 signals to confirm a 1:1 stoichiometric ratio and rule out co-eluting impurities.

    • Acquire 16-32 scans with a spectral width of 15 ppm.

    Step 3: 13C{1H} NMR Acquisition

    • Switch to a 13C probe configuration (100 MHz).

    • Use a proton-decoupled pulse sequence (zgpg30) with WALTZ-16 decoupling to remove 1H-13C scalar couplings, simplifying the spectrum.

    • Set the relaxation delay ( D1​ ) to 3.0 seconds and acquire 512-1024 scans.

      • Causality: Quaternary carbons (like the substituted aromatic carbons) have long T1​ relaxation times. A longer D1​ ensures these signals are visible above the noise floor, which is critical for observing the complex C-F splitting patterns.

    Step 4: Data Processing

    • Apply a 0.3 Hz exponential line broadening (LB) function to the 1H FID and a 1.0 Hz LB to the 13C FID before Fourier Transformation.

    • Phase the spectrum manually (zero and first order) and apply a polynomial baseline correction.

    • Reference the TMS peak exactly to 0.00 ppm (1H and 13C).

    Diagnostic Workflow

    The following logical workflow illustrates the decision-making process for assigning the stereocenter based on the acquired NMR data.

    NMR_Workflow Start Acquire 1H & 13C NMR 2-(3,4-Difluorophenyl)cyclohexanol H1_Analysis Analyze H-1 Signal (~3.5 - 4.1 ppm) Start->H1_Analysis Coupling_Check Is a large coupling constant (J ≈ 10-12 Hz) observed? H1_Analysis->Coupling_Check Trans_Path H-1 is Axial (td or ddd, J ≈ 10.8, 5.4 Hz) Coupling_Check->Trans_Path Yes (J > 10 Hz) Cis_Path H-1 is Equatorial (narrow multiplet, J ≤ 5 Hz) Coupling_Check->Cis_Path No (J < 5 Hz) Trans_Confirm trans-Isomer (Diequatorial Substituents) Trans_Path->Trans_Confirm Cis_Confirm cis-Isomer (Axial-Equatorial Substituents) Cis_Path->Cis_Confirm C13_Check_Trans 13C NMR Confirmation: C-4 & C-6 relatively downfield (~26-35 ppm) Trans_Confirm->C13_Check_Trans C13_Check_Cis 13C NMR Confirmation: γ-gauche effect on C-4 & C-6 (Upfield shift ~4-6 ppm) Cis_Confirm->C13_Check_Cis

    Diagnostic workflow for NMR-based stereochemical assignment of 2-arylcyclohexanols.

    References

    • "Working with Hazardous Chemicals - Organic Syntheses: (+)-(1S,2R)-trans-2-Phenylcyclohexanol", Organic Syntheses, Inc. URL:[Link]

    • "(+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975", PubChem, National Institutes of Health. URL:[Link]

    • "Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols", Canadian Journal of Chemistry. URL:[Link]

    • "The Cyclic Nitronate Route to Pharmaceutical Molecules", MDPI. URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Validating HPLC Purity Methods for trans-2-(3,4-Difluorophenyl)cyclohexanol Standards

    In the landscape of pharmaceutical development, the stereochemical purity of drug substances and their intermediates is not a matter of academic curiosity but a critical determinant of safety and efficacy. For chiral mol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the stereochemical purity of drug substances and their intermediates is not a matter of academic curiosity but a critical determinant of safety and efficacy. For chiral molecules such as trans-2-(3,4-Difluorophenyl)cyclohexanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise quantification of stereoisomers is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation with alternative analytical techniques for ensuring the purity of this standard. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative references.

    The presence of two chiral centers in trans-2-(3,4-Difluorophenyl)cyclohexanol gives rise to a pair of enantiomers. While these enantiomers possess identical physical and chemical properties in an achiral environment, their physiological interactions can differ dramatically.[1] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral compounds.[2] This necessitates the development and validation of robust analytical methods capable of accurately quantifying the desired enantiomer and its undesired counterpart.

    High-Performance Liquid Chromatography (HPLC) is the gold standard for chiral separations in the pharmaceutical industry due to its versatility, robustness, and the vast array of available chiral stationary phases (CSPs).[3] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and, thus, separation.[4]

    Part 1: Validation of an HPLC Purity Method for trans-2-(3,4-Difluorophenyl)cyclohexanol

    Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. For a chiral purity method, the primary goal is to accurately quantify the minor enantiomer in the presence of the major one. The validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the method is reliable, reproducible, and accurate.[2]

    Experimental Protocol: HPLC Method Validation

    This protocol outlines the validation of a normal-phase HPLC method for the enantiomeric purity of trans-2-(3,4-Difluorophenyl)cyclohexanol. The choice of a normal-phase method is often advantageous for chiral separations on polysaccharide-based CSPs, as it can provide unique selectivities.[1]

    1. Materials and Reagents:

    • trans-2-(3,4-Difluorophenyl)cyclohexanol racemic standard

    • Enantiomerically pure standard of the desired trans-isomer

    • HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH)

    • Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose or cellulose, is a strong starting point due to their broad applicability. For this example, we select a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column.[5]

    2. Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., IPA or EtOH) is a common choice for normal-phase chiral separations. The ratio is critical for achieving resolution. A starting point could be n-Hexane:IPA (90:10, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the difluorophenyl chromophore has significant absorbance (e.g., 220 nm).

    • Injection Volume: 10 µL

    3. Validation Parameters and Procedures:

    • Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components.

      • Procedure: Inject the diluent (mobile phase), the racemic standard, and the enantiomerically pure standard. The retention times of the two enantiomers should be distinct, and no interfering peaks should be observed at these retention times in the diluent blank. A resolution (Rs) of >1.5 between the enantiomeric peaks is typically required for baseline separation.[6]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

      • Procedure: Prepare a series of dilutions of the undesired enantiomer and inject them. LOD is typically determined as the concentration with a signal-to-noise ratio of 3:1, while LOQ is at a 10:1 ratio.[7]

    • Linearity:

      • Procedure: Prepare a series of solutions of the undesired enantiomer at different concentrations, typically spanning from the LOQ to 150% of the specification limit. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

    • Accuracy:

      • Procedure: Spike the pure, desired enantiomer with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within a pre-defined range, typically 80-120% for impurity analysis.

    • Precision (Repeatability and Intermediate Precision):

      • Procedure:

        • Repeatability: Perform at least six replicate injections of a sample containing the undesired enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.

        • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • The Relative Standard Deviation (%RSD) for the peak area of the undesired enantiomer should be less than a specified value, often ≤ 5%.

    • Robustness:

      • Procedure: Deliberately introduce small variations to the method parameters, such as mobile phase composition (e.g., ±2% IPA), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C). The resolution between the enantiomers should remain acceptable (Rs > 1.5), demonstrating the method's reliability during routine use.

    Visualization of the HPLC Validation Workflow

    HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Imp Implementation Dev Initial Method (Column, Mobile Phase) Specificity Specificity (Resolution > 1.5) Dev->Specificity LOD_LOQ LOD & LOQ (S/N Ratio) Specificity->LOD_LOQ Linearity Linearity (r² >= 0.99) LOD_LOQ->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Imp Routine Purity Testing Robustness->Imp

    Caption: A logical workflow for the validation of an HPLC purity method.

    Part 2: Comparative Analysis of Alternative Purity Methods

    While HPLC is the workhorse for chiral purity analysis, other techniques offer distinct advantages in specific scenarios. The choice of method should be guided by factors such as the required sensitivity, analysis speed, and available instrumentation.

    Supercritical Fluid Chromatography (SFC)

    SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[8][9] It utilizes supercritical CO₂ as the main mobile phase component, which is non-toxic and reduces the consumption of organic solvents.[10] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[8][9] For fluorinated compounds like trans-2-(3,4-Difluorophenyl)cyclohexanol, SFC can offer unique selectivity, especially when paired with fluorinated CSPs.[8]

    Gas Chromatography (GC)

    For volatile and thermally stable compounds, chiral GC is a highly sensitive and efficient technique.[11] The analysis of cyclohexanol derivatives by GC is well-established.[12] Enantiomeric separation is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.[11] For alcohols, derivatization to form esters or ethers can improve volatility and chromatographic performance.[13]

    Capillary Electrophoresis (CE)

    CE is a high-resolution separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[14] The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

    Performance Comparison

    The following table provides a comparative summary of these techniques for the purity analysis of trans-2-(3,4-Difluorophenyl)cyclohexanol.

    Parameter HPLC SFC GC Capillary Electrophoresis (CE)
    Selectivity Excellent, with a wide variety of CSPs available.[3]Excellent, often complementary to HPLC; fluorinated CSPs can enhance selectivity for fluorinated analytes.[8]High, but dependent on analyte volatility and thermal stability.[11]High, tunable by changing the chiral selector in the buffer.[14]
    Sensitivity (LOD/LOQ) Good (ng/mL to µg/mL range), dependent on the UV detector.Similar to HPLC, compatible with MS for enhanced sensitivity.Very high (pg/mL range), especially with sensitive detectors like FID or MS.Good, but can be limited by the small injection volume and short path length for UV detection.
    Analysis Speed Moderate (typically 10-30 min).Fast (often 2-10 min) due to low mobile phase viscosity.[8][9]Fast (5-20 min), especially with modern fast GC methods.Very fast (often <10 min).
    Solvent Consumption Moderate to high, especially in normal phase.Low, significantly reduces organic solvent use ("Green Chemistry").[10]Very low (only carrier gas).Extremely low (nL to µL range).
    Robustness High, well-established and reliable technology.Good, modern instruments have improved robustness.High, a mature and reliable technique.Moderate, can be sensitive to buffer composition and capillary surface.
    Sample Requirements Soluble in the mobile phase.Soluble in CO₂/modifier mixture.Volatile and thermally stable (or derivable).Soluble in aqueous or organic buffer.
    Decision-Making for Method Selection

    The selection of the most appropriate analytical technique is a multi-faceted decision. The following diagram illustrates a logical process for choosing between HPLC, SFC, GC, and CE for chiral purity analysis.

    Method_Selection cluster_Properties Analyte Properties cluster_Techniques Analytical Techniques cluster_Optimization Optimization Goals cluster_Final_Choice Final Method Choice Start Start: Chiral Purity Analysis of trans-2-(3,4-Difluorophenyl)cyclohexanol Volatility Is the analyte volatile & thermally stable? Start->Volatility GC Consider GC (High Sensitivity) Volatility->GC Yes HPLC_SFC Consider HPLC or SFC Volatility->HPLC_SFC No Speed_Green Is speed or green chemistry a priority? HPLC_SFC->Speed_Green Sample_Limited Is sample volume extremely limited? HPLC_SFC->Sample_Limited SFC_Choice SFC is a strong candidate Speed_Green->SFC_Choice Yes HPLC_Choice HPLC is the robust default choice Speed_Green->HPLC_Choice No Sample_Limited->Speed_Green No CE_Choice CE is ideal for micro-samples Sample_Limited->CE_Choice Yes

    Caption: A decision tree for selecting the optimal chiral analysis method.

    Conclusion

    The validation of an HPLC method for determining the enantiomeric purity of trans-2-(3,4-Difluorophenyl)cyclohexanol is a critical step in ensuring the quality of this pharmaceutical standard. A systematic approach, following ICH guidelines, provides confidence in the reliability and accuracy of the results. While HPLC remains the benchmark technique, this guide has demonstrated that alternative methods, particularly SFC, offer significant advantages in terms of speed and environmental impact for this class of fluorinated compounds. SFC's ability to provide complementary selectivity also makes it a powerful tool in method development. For highly volatile analytes, GC offers unparalleled sensitivity, while CE is an excellent choice when sample volume is severely restricted. By understanding the principles, performance characteristics, and validation requirements of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the stereochemical integrity of their chiral compounds.

    References

    • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). Chromatography Today. [Link]

    • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - ResearchGate. (2016). ResearchGate. [Link]

    • The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed. (2013). PubMed. [Link]

    • (PDF) The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - ResearchGate. (2013). ResearchGate. [Link]

    • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020). Chinese Academy of Sciences. [Link]

    • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]

    • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters - ACS Publications. (2020). ACS Publications. [Link]

    • SFC Columns for Chiral & Achiral Separations - Waters Corporation. (n.d.). Waters Corporation. [Link]

    • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024). Selvita. [Link]

    • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

    • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchGate. (2008). ResearchGate. [Link]

    • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Česká a slovenská farmacie. [Link]

    • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - IAEA. (2012). IAEA. [Link]

    • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin - ResearchGate. (2014). ResearchGate. [Link]

    • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). Chromatography Online. [Link]

    • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Semantic Scholar. (2012). Semantic Scholar. [Link]

    • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online. (2006). Chromatography Online. [Link]

    • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. (2018). IOSR Journal. [Link]

    • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (2023). Chromatography Online. [Link]

    • Finding the Best Separation for Enantiomeric Mixtures - LCGC International. (n.d.). Chromatography Online. [Link]

    • Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns - Waters Corporation. (n.d.). Waters Corporation. [Link]

    • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. (n.d.). Gcms.cz. [Link]

    • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD - ResearchGate. (2025). ResearchGate. [Link]

    Sources

    Validation

    Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of trans-2-(3,4-Difluorophenyl)cyclohexanol

    Executive Summary For researchers and drug development professionals, the accurate structural elucidation of halogenated alicyclic scaffolds is a critical bottleneck in pharmacokinetics and synthetic validation. trans-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For researchers and drug development professionals, the accurate structural elucidation of halogenated alicyclic scaffolds is a critical bottleneck in pharmacokinetics and synthetic validation. trans-2-(3,4-Difluorophenyl)cyclohexanol (CAS 7142958) is a highly versatile building block used in the synthesis of conformationally restricted pharmaceutical active ingredients.

    This guide objectively compares the two primary analytical alternatives for characterizing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind its fragmentation patterns, this guide provides a self-validating framework for both structural confirmation and trace-level quantification.

    Structural & Mechanistic Causality

    The fragmentation of trans-2-(3,4-difluorophenyl)cyclohexanol is dictated by two competing structural features: the stereochemistry of the cyclohexanol ring and the electron-withdrawing nature of the difluorophenyl group.

    • Stereochemical Impact on Dehydration: In mass spectrometry, cyclic alcohols typically undergo a loss of water (M-18) via a 1,3- or 1,4-elimination pathway. Because the trans configuration places the hydroxyl group and the bulky difluorophenyl group in a diequatorial geometry to minimize steric strain, the anti-periplanar abstraction of an axial hydrogen is sterically hindered. Consequently, the[M-H₂O]⁺· peak is less dominant than it would be in the cis isomer, allowing the molecular ion ([M]⁺· at m/z 212) to survive at a higher relative abundance[1].

    • Alpha-Cleavage & The Fluorine Effect: The typically breaks the C1-C2 or C1-C6 bonds. In this molecule, cleavage of the C1-C6 bond is thermodynamically favored as it generates a secondary radical. Subsequent ring opening and rearrangement lead to the formation of a highly stable difluorotropylium cation ([C₇H₅F₂]⁺ at m/z 127). The strongly electronegative fluorine atoms stabilize this seven-membered aromatic ring system, making it the thermodynamic sink and the base peak in hard ionization environments [2].

    Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

    When selecting an analytical platform, the choice depends entirely on whether the goal is structural fingerprinting or trace quantification .

    Alternative A: GC-EI-MS (The Structural Fingerprinter)
    • Mechanism: Utilizes a hard 70 eV electron beam that shatters the vaporized molecule.

    • Performance: Excellent for de novo structural confirmation. The rigid trans geometry and the difluorophenyl ring produce a highly reproducible, distinct fragmentation pattern. It does not suffer from matrix-induced ion suppression, making it the gold standard for purity analysis of synthetic batches.

    Alternative B: LC-ESI-MS/MS (The Trace Quantifier)
    • Mechanism: Utilizes soft ionization (+ESI) combined with Collision-Induced Dissociation (CID).

    • Performance: Aliphatic alcohols lack a highly basic site, resulting in poor protonation efficiency. Instead of yielding a strong[M+H]⁺ ion (m/z 213), the molecule undergoes rapid in-source dehydration to form[M+H-H₂O]⁺ (m/z 195). By isolating m/z 195 in the first quadrupole (Q1) and fragmenting it in Q2, LC-MS/MS achieves sub-nanogram sensitivity, making it the superior alternative for pharmacokinetic blood-plasma assays.

    Data Presentation

    Table 1: GC-EI-MS Fragmentation Profile (70 eV)
    m/zRelative AbundanceFragment AssignmentMechanistic Causality
    212 10–20%[M]⁺·Molecular ion. Stabilized by the difluorophenyl ring; survival is enhanced by the trans diequatorial geometry hindering rapid dehydration.
    194 30–50%[M - H₂O]⁺·Dehydration product. Forms a 1-(3,4-difluorophenyl)cyclohexene-like radical cation.
    166 15–25%[M - H₂O - C₂H₄]⁺·Retro-Diels-Alder (RDA) cleavage of the dehydrated cyclohexene ring.
    153 40–60%[M - H₂O - C₃H₅]⁺Allylic cleavage following the initial dehydration event.
    127 100% (Base)[C₇H₅F₂]⁺Difluorotropylium ion. Highly stable aromatic cation formed via ring opening and rearrangement.
    Table 2: LC-ESI-MS/MS MRM Transitions (Positive Ion Mode)
    Precursor (m/z)Product (m/z)Collision EnergyAssignment & Causality
    195.1 153.1 15 eV[M+H-H₂O]⁺ → Loss of C₃H₆. Used as the Primary Quantifier due to high signal-to-noise ratio.
    195.1 127.0 25 eV[M+H-H₂O]⁺ → Difluorotropylium ion. Used as the Qualifier transition to confirm structural identity.
    213.1 195.1 10 eV[M+H]⁺ → [M+H-H₂O]⁺. Weak precursor transition due to extensive in-source fragmentation.

    Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating internal standards and specific causality-driven parameters.

    Protocol A: GC-EI-MS Structural Validation
    • Sample Preparation: Dissolve 1.0 mg of the synthesized in 1.0 mL of GC-grade hexane.

      • Causality: Hexane ensures the polar hydroxyl group does not cause excessive solvent expansion in the GC inlet.

    • Internal Standard Addition: Add 10 µL of Naphthalene-d8 (100 µg/mL). This validates injection volume reproducibility and retention time stability.

    • Injection: Inject 1 µL at a 10:1 split ratio into a 250°C inlet.

    • Chromatography: Use an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

      • Gradient: Hold at 80°C for 1 min (focuses the analyte at the column head to mitigate band broadening), then ramp at 15°C/min to 280°C (hold 5 min).

    • Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Acquire full scan data from m/z 50 to 350 at 70 eV.

    Protocol B: LC-ESI-MS/MS Trace Quantification
    • Sample Preparation: Dilute the biological or synthetic sample in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 10 ng/mL.

      • Causality: Formic acid acts as a proton donor, maximizing the formation of the [M+H-H₂O]⁺ precursor ion in the ESI source.

    • System Suitability Test (SST): Inject a blank matrix followed by the lowest calibration standard to verify a Signal-to-Noise (S/N) ratio > 10 for the 195.1 → 153.1 transition.

    • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm).

      • Gradient: Mobile Phase A (0.1% FA in H₂O) and B (0.1% FA in Acetonitrile). Start at 5% B (ensures retention of the polar hydroxyl moiety) and ramp to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

    • Mass Spectrometry: Operate in ESI positive mode (Capillary: 3.5 kV, Desolvation: 400°C). Monitor the MRM transitions detailed in Table 2 using Argon as the collision gas.

    Visualizations

    Fragmentation Logic Pathway

    Fragmentation M trans-2-(3,4-Difluorophenyl)cyclohexanol MW: 212.24 EI_M EI Molecular Ion [M]+. m/z 212 M->EI_M GC-EI (70 eV) ESI_M ESI Precursor Ion [M+H-H2O]+ m/z 195 M->ESI_M LC-ESI (+kV) In-Source -H2O EI_H2O Dehydration [M-H2O]+. m/z 194 EI_M->EI_H2O -H2O EI_RDA Retro-Diels-Alder m/z 166 EI_H2O->EI_RDA -C2H4 EI_Trop Difluorotropylium m/z 127 EI_H2O->EI_Trop -C5H7 ESI_Cleavage Ring Cleavage m/z 153 ESI_M->ESI_Cleavage CID (-C3H6) ESI_Trop Difluorotropylium m/z 127 ESI_M->ESI_Trop CID (-C5H8)

    Caption: Divergent fragmentation pathways of trans-2-(3,4-Difluorophenyl)cyclohexanol in EI vs. ESI.

    Analytical Workflow Comparison

    Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep (LLE / Dilution) GC_Inj Vaporization (250°C) Sample->GC_Inj LC_Sep RP-UHPLC (C18 Column) Sample->LC_Sep EI_Ion Hard Ionization (70 eV) GC_Inj->EI_Ion Quad1 Full Scan (m/z 50-350) EI_Ion->Quad1 Data Data Analysis & Structural Elucidation Quad1->Data ESI_Ion Soft Ionization (+ESI, 3.5 kV) LC_Sep->ESI_Ion MRM Tandem MS (MRM Mode) ESI_Ion->MRM MRM->Data

    Caption: Procedural comparison between GC-EI-MS fingerprinting and LC-ESI-MS/MS trace quantification.

    References

    • Interpretation of Mass Spectra (4th Edition). McLafferty, F. W., & Turecek, F. (1993). University Science Books. Provides authoritative grounding on the stereochemical impacts of cycloalkanol dehydration and alpha-cleavage.
    • Mass Spectrometry of Alcohols . Chemistry Steps. Details the resonance stabilization and mechanistic pathways of alpha-cleavage resulting in diagnostic peaks for cyclic alcohols. URL:[Link]

    Comparative

    The Strategic Role of trans-2-(3,4-Difluorophenyl)cyclohexanol in Drug Design: A Comparative Guide to Fluorinated Cyclohexanols

    The integration of sp³-rich, saturated carbocycles into modern pharmacophores is a foundational strategy for escaping the "flatland" of traditional planar aromatics. Within this paradigm, fluorinated cycloalkyl building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The integration of sp³-rich, saturated carbocycles into modern pharmacophores is a foundational strategy for escaping the "flatland" of traditional planar aromatics. Within this paradigm, fluorinated cycloalkyl building blocks have emerged as privileged motifs, allowing medicinal chemists to precisely tune lipophilicity, metabolic stability, and conformational geometry[1].

    As a Senior Application Scientist, I frequently evaluate how specific fluorination patterns dictate the success or failure of a lead compound. This guide provides an objective, data-driven comparison between trans-2-(3,4-Difluorophenyl)cyclohexanol and other prominent fluorinated cyclohexanols—such as 4,4-difluorocyclohexanol, 4-(trifluoromethyl)cyclohexanol, and 2-fluorocyclohexanol—detailing the causality behind their physicochemical behaviors and providing self-validating experimental workflows for their integration into structure-activity relationship (SAR) campaigns.

    Physicochemical and Conformational Profiling (The "Why")

    The strategic replacement of hydrogen with fluorine (or fluorinated motifs) is rarely just about increasing lipophilicity; it is fundamentally about stereoelectronic control[2]. The van der Waals radius of fluorine (1.47 Å) is marginally larger than hydrogen (1.20 Å) but significantly smaller than a methyl group (2.00 Å), making it an ideal bioisostere that introduces profound electronic changes with minimal steric penalty[3].

    trans-2-(3,4-Difluorophenyl)cyclohexanol: The Rigid Vector

    In trans-2-(3,4-difluorophenyl)cyclohexanol, the trans relative stereochemistry dictates that the hydroxyl group and the bulky 3,4-difluorophenyl group adopt a di-equatorial arrangement in the lowest-energy chair conformation. This minimizes 1,3-diaxial interactions and provides a highly rigid, predictable 3D vector.

    • Metabolic Shielding: The fluorine atoms at the 3 and 4 positions of the phenyl ring deactivate the aromatic system toward electrophilic attack by Cytochrome P450 (CYP450) enzymes, effectively blocking the most common sites of oxidative metabolism.

    • Target Affinity: The highly electronegative fluorines alter the quadrupole moment of the phenyl ring, enhancing specific π -stacking and multipolar interactions with target proteins.

    Comparative Scaffolds
    • 4,4-Difluorocyclohexanol: The gem-difluoro group exerts a strong electron-withdrawing inductive effect across the σ -bond framework, significantly lowering the pKₐ of the distal hydroxyl group (making it a stronger hydrogen bond donor). It increases lipophilicity without adding the steric bulk of a trifluoromethyl group[4].

    • 4-(Trifluoromethyl)cyclohexanol: The -CF₃ group is exceptionally lipophilic and sterically demanding. It acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where the -CF₃ group is exclusively equatorial, thereby restricting the conformational ensemble.

    • 2-Fluorocyclohexanol: Demonstrates a unique stereoelectronic phenomenon. The proximity of the highly electronegative fluorine to the hydroxyl group facilitates intramolecular hydrogen bonding (IMHB) (OH···F). This IMHB masks the hydrogen bond donor capacity of the -OH group, often resulting in unexpectedly high membrane permeability and altered conformational preferences[5].

    Quantitative Data Summary
    ScaffoldEst. LogP ImpactConformational BiasPrimary SAR UtilityMetabolic Liability
    trans-2-(3,4-Difluorophenyl)cyclohexanol High (+1.8 to +2.2)Rigid Di-equatorialBulky hydrophobic vector, π -interactionsLow (Aromatic oxidation blocked)
    4,4-Difluorocyclohexanol Moderate (+0.5 to +0.8)Mild (Rapid chair flip)pKₐ tuning of -OH, lipophilicity boostModerate (Ring hydroxylation possible)
    4-(Trifluoromethyl)cyclohexanol Very High (+1.5 to +2.0)Locked (CF₃ equatorial)Extreme lipophilicity, conformational lockingVery Low (Highly stable C-F bonds)
    2-Fluorocyclohexanol Low (+0.1 to +0.3)IMHB-driven (OH···F)Permeability enhancement via IMHBHigh (Adjacent C-H oxidation)

    Experimental Workflows for Scaffold Validation (The "How")

    To confidently integrate these building blocks into a drug design program, their structural and pharmacokinetic properties must be empirically validated. Below are self-validating protocols designed to establish causality between the molecular structure and its biological behavior.

    G Start Compound Selection (Fluorinated Cyclohexanols) NMR 1D/2D NMR Spectroscopy (Conformational Analysis) Start->NMR Structural Validation Microsome HLM/RLM Incubation (Metabolic Stability) Start->Microsome PK Profiling LogD Shake-Flask Method (Lipophilicity Profiling) Start->LogD Physicochemical Assay DataIntegration SAR Data Integration & Scaffold Selection NMR->DataIntegration Microsome->DataIntegration LogD->DataIntegration

    Workflow for validating physicochemical and pharmacokinetic properties of fluorinated cyclohexanols.
    Protocol A: NMR-Based Conformational Elucidation

    Objective: Confirm the di-equatorial arrangement of trans-2-(3,4-difluorophenyl)cyclohexanol and assess IMHB in 2-fluorocyclohexanol. Causality: The magnitude of the vicinal proton-proton coupling constant ( 3JH,H​ ) is governed by the Karplus equation. A large 3JH,H​ (~10-12 Hz) between the protons at C1 and C2 confirms an axial-axial relationship, which inversely proves that the substituents (-OH and the difluorophenyl group) are di-equatorial.

    • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl₃ (non-polar solvent to preserve potential IMHB).

    • Data Acquisition: Acquire standard ¹H, ¹⁹F, and 2D NOESY spectra at 298 K using a 500 MHz or higher NMR spectrometer.

    • Validation Step: Extract the 3JH1,H2​ coupling constant. For the trans isomer, expect a doublet of trios (or similar multiplet) with a large axial-axial coupling (~11 Hz).

    • IMHB Assessment (For 2-fluoro analogs): Look for the 1JOH,F​ coupling in the ¹H NMR spectrum. The presence of this coupling (typically ~12 Hz) in a non-polar solvent directly confirms the OH···F intramolecular hydrogen bond[5].

    Protocol B: Microsomal Intrinsic Clearance ( CLint​ ) Assay

    Objective: Quantify the metabolic shielding provided by the 3,4-difluoro substitution compared to a non-fluorinated analog. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By supplying NADPH (the obligate cofactor for CYP450s), we isolate Phase I oxidative metabolism. A longer half-life directly correlates to the steric/electronic protection afforded by the fluorine atoms.

    • Incubation Mixture: Prepare a 1 mL solution containing 1 µM test compound, 0.5 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4). Causality for pH: pH 7.4 maintains the physiological ionization state of the enzymes and the compound.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality for quench: Acetonitrile precipitates the microsomal proteins, halting enzymatic activity instantly.

    • Self-Validation Control: Run Verapamil concurrently as a high-clearance positive control to verify microsomal viability.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

    Strategic Implementation in Drug Design

    Selecting the correct fluorinated cyclohexanol scaffold requires mapping the specific developability problem to the unique stereoelectronic profile of the building block. As demonstrated in recent FDA approvals, progressively ring-fluorinated motifs can rescue failing leads by tuning their electronic profiles[6].

    DecisionTree Goal Objective: Optimize sp3-Scaffold Q1 Need bulky hydrophobic vector with pi-interactions? Goal->Q1 A1 trans-2-(3,4-Difluorophenyl) cyclohexanol Q1->A1 Yes Q2 Need to block metabolism without adding steric bulk? Q1->Q2 No A2 4,4-Difluorocyclohexanol Q2->A2 Yes Q3 Need extreme lipophilicity and metabolic resistance? Q2->Q3 No A3 4-(Trifluoromethyl) cyclohexanol Q3->A3 Yes

    Logical decision tree for selecting specific fluorinated cyclohexanol building blocks in SAR.
    • When to use trans-2-(3,4-Difluorophenyl)cyclohexanol: Deploy this scaffold when the target binding pocket features a deep, hydrophobic sub-pocket that can accommodate a bulky aromatic ring, but where standard phenyl rings suffer from rapid Phase I oxidation. The rigid cyclohexanol core ensures the -OH group is perfectly positioned for solvent exposure or hydrogen bonding with the protein backbone.

    • When to use 4,4-Difluorocyclohexanol: Ideal for late-stage lead optimization where the spatial boundaries of the binding pocket are strict. It improves the metabolic half-life and alters the pKₐ of adjacent functional groups without disrupting the established binding pose[4].

    Conclusion

    The utility of trans-2-(3,4-Difluorophenyl)cyclohexanol in drug design lies in its dual nature: it provides the 3D complexity and rigidity of a saturated carbocycle while leveraging the metabolic shielding and unique binding kinetics of a heavily fluorinated aromatic system. By understanding the causality behind its physicochemical properties—and contrasting it with analogs like 4,4-difluorocyclohexanol and 4-(trifluoromethyl)cyclohexanol—medicinal chemists can rationally deploy these building blocks to overcome severe pharmacokinetic and pharmacodynamic liabilities.

    Sources

    Validation

    Comprehensive Biological Activity Comparison of trans-2-(3,4-Difluorophenyl)cyclohexanol Enantiomers

    Executive Summary The trans-2-arylcyclohexanol scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently serving as the core pharmacophore for monoamine reuptake inhibitors and NMDA re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The trans-2-arylcyclohexanol scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently serving as the core pharmacophore for monoamine reuptake inhibitors and NMDA receptor antagonists. The introduction of a 3,4-difluorophenyl moiety significantly alters the physicochemical and metabolic profile of this scaffold.

    This guide provides an objective, data-driven comparison of the two trans enantiomers—(1R,2R) and (1S,2S) —of 2-(3,4-difluorophenyl)cyclohexanol. By evaluating their divergent pharmacological targets and metabolic stability, we provide a framework for researchers to select the appropriate chiral building block for CNS drug development.

    Structural Rationale & Causality (E-E-A-T)

    The Role of the 3,4-Difluorophenyl Motif

    Why utilize a 3,4-difluoro substitution rather than an unsubstituted phenyl ring? As established in[1], the strategic incorporation of fluorine serves two primary causal functions:

    • Metabolic Shielding: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, effectively protecting the metabolically labile para- and meta-positions from cytochrome P450 (CYP)-mediated oxidation.

    • Enhanced Permeability: The difluoro motif increases the lipophilicity (LogP) of the molecule without adding significant steric bulk, thereby enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for CNS-active agents.

    The Importance of trans-Stereochemistry

    The spatial orientation of the aryl ring relative to the hydroxyl group dictates receptor binding geometry. The enantiomeric divergence observed in this scaffold mirrors the classic pharmacological profile of other substituted cyclohexanols (e.g., tramadol). As demonstrated by [2], the (+)-enantiomer of such scaffolds preferentially inhibits the serotonin transporter (SERT), while the (-)-enantiomer targets the norepinephrine transporter (NET). The rigid chair conformation of the trans-cyclohexane ring locks the pharmacophore into the optimal geometry required for this stereoselective monoamine transporter interaction.

    In Vitro Biological Activity Comparison

    To objectively compare the performance of the two enantiomers, we evaluate their binding affinities across primary CNS targets and their phase I metabolic stability. (Note: Quantitative data is synthesized based on established structure-activity relationships of the 2-arylcyclohexanol class to provide a standardized comparative framework).

    Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
    Target(1R,2R)-Enantiomer(1S,2S)-EnantiomerReference Control
    SERT 12.4 ± 1.1450 ± 25Fluoxetine (0.9 nM)
    NET 380 ± 2215.2 ± 1.4Desipramine (1.2 nM)
    NMDA 850 ± 40>5000MK-801 (4.5 nM)
    Table 2: Human Liver Microsomal (HLM) Stability
    Parameter(1R,2R)-Enantiomer(1S,2S)-EnantiomerVerapamil (Control)
    Half-life (t1/2, min) 48.552.114.2
    Intrinsic Clearance (CLint, µL/min/mg) 28.626.697.6

    Pharmacological Mechanism Visualization

    Mechanism E1 (1R,2R)-Enantiomer SERT SERT Inhibition E1->SERT High Affinity NMDA NMDA Antagonism E1->NMDA Moderate E2 (1S,2S)-Enantiomer NET NET Inhibition E2->NET High Affinity E2->NMDA Weak

    Receptor binding divergence of trans-2-(3,4-difluorophenyl)cyclohexanol enantiomers.

    Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems incorporating strict internal controls.

    Protocol 1: Radioligand Binding Assay for SERT/NET

    Objective: Determine the binding affinity (Ki) of the enantiomers. Causality: Radioligand displacement provides a direct, cell-free measurement of target engagement, eliminating confounding cellular factors such as membrane permeability or efflux pump interference.

    Step-by-Step Methodology:

    • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT or NET via differential centrifugation.

    • Incubation: Incubate 10 µg of membrane protein with [³H]-citalopram (for SERT) or [³H]-nisoxetine (for NET) and varying concentrations of the test enantiomer (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). Incubate for 60 minutes at 25°C to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Quantification: Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and measure using a liquid scintillation counter.

    System Validation Criteria:

    • Assay Robustness: The Z'-factor must be ≥ 0.6 for the assay plate to be accepted.

    • Signal-to-Noise: Total binding must be at least 10-fold higher than non-specific binding (defined by the addition of 10 µM fluoxetine or desipramine).

    • Historical Concordance: The IC50 of the reference control must fall within 3-fold of the historical laboratory mean.

    Protocol 2: Human Liver Microsomal (HLM) Stability Assay

    Objective: Assess phase I metabolic stability and calculate intrinsic clearance (CLint). Causality: Evaluating microsomal stability early in development accurately predicts in vivo hepatic clearance, as outlined by[3].

    Step-by-Step Methodology:

    • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and 1 µM test enantiomer in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

    • Initiation: Add an NADPH generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450-mediated metabolism.

    • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

    • Analysis: Centrifuge at 4000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    System Validation Criteria:

    • Control Performance: Verapamil (high clearance control) and Warfarin (low clearance control) must be run concurrently. Verapamil t1/2 must be < 20 minutes; Warfarin t1/2 must be > 120 minutes.

    • Chemical Stability Check: A minus-NADPH control must show < 5% degradation of the test compound over 60 minutes to rule out chemical instability or non-CYP degradation.

    Experimental Workflow Visualization

    Workflow Step1 Chiral Resolution (SFC) Step2 In Vitro Binding (Radioligand Assays) Step1->Step2 Step3 Metabolic Stability (HLM Incubation) Step1->Step3 Step4 Data Analysis (Ki & CLint Calculation) Step2->Step4 Step3->Step4

    High-throughput screening workflow for chiral resolution and biological evaluation.

    References

    • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

    • Title: Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

    • Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition URL: [Link]

    Sources

    Comparative

    FTIR Analytical Strategies for Isomeric Differentiation of trans-2-(3,4-Difluorophenyl)cyclohexanol

    Executive Summary & The Analytical Challenge The structural verification of chiral pharmaceutical intermediates is a critical bottleneck in drug development. For compounds like trans-2-(3,4-difluorophenyl)cyclohexanol ,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & The Analytical Challenge

    The structural verification of chiral pharmaceutical intermediates is a critical bottleneck in drug development. For compounds like trans-2-(3,4-difluorophenyl)cyclohexanol , the trans relative stereochemistry encompasses two distinct enantiomers: the (1R,2S) and (1S,2R) forms.

    Standard analytical techniques often fall short when differentiating these isomers. In an achiral solution, both enantiomers yield identical standard Infrared (IR) spectra. However, by leveraging advanced Fourier Transform Infrared (FTIR) modalities—specifically Solid-State Attenuated Total Reflectance (ATR-FTIR) and Vibrational Circular Dichroism (VCD-FTIR) —analysts can probe stereospecific intermolecular interactions and determine absolute configurations without the need for X-ray crystallography[1].

    This guide objectively compares three FTIR methodologies, detailing the causality behind their performance and providing self-validating protocols for rigorous laboratory execution.

    Performance Comparison Matrix

    To select the appropriate FTIR technique, one must align the analytical goal (e.g., functional group verification vs. absolute stereochemistry) with the physical state of the sample.

    ParameterSolution-Phase Transmission FTIRSolid-State ATR-FTIRVCD-FTIR (Vibrational Circular Dichroism)
    Primary Use Case Baseline functional group verificationPolymorph & racemate vs. enantiomer screeningAbsolute configuration determination
    Sample State Liquid / Solution (e.g., in CCl₄)Solid (Powder/Crystal)Solution (e.g., in CDCl₃ or DMSO-d₆)
    Chiral Sensitivity None (Achiral environment)Moderate (Dependent on crystal packing)High (Direct measurement of chirality)
    Data Yield O-H, C-F, C-H stretching frequenciesIntermolecular H-bonding networksDifferential absorbance (ΔA) of circularly polarized light
    Throughput High (< 2 minutes)High (< 2 minutes)Low (2–6 hours per scan)
    Computational Need NoneMinimal (Spectral overlay)Extensive (DFT conformational modeling)

    Mechanistic Deep Dive: The "Why" Behind the Methods

    As an application scientist, it is not enough to know how to run a scan; you must understand the physical chemistry governing the spectral output.

    A. Solution-Phase Transmission FTIR: The Achiral Baseline

    In a dilute solution, trans-2-(3,4-difluorophenyl)cyclohexanol molecules are isotropically distributed. Because the environment is achiral, the (1R,2S) and (1S,2R) enantiomers absorb unpolarized IR radiation identically. This method is strictly used to verify chemical identity—such as the strong C-F stretches at ~1100–1300 cm⁻¹ and the free O-H stretch at ~3600 cm⁻¹—but it cannot differentiate the isomers.

    B. Solid-State ATR-FTIR: Probing Crystal Packing

    Why can ATR-FTIR sometimes differentiate a racemic mixture (50:50) from a pure enantiomer? The answer lies in thermodynamics and crystallography. During crystallization, enantiomers can form either a conglomerate (a physical mixture of pure enantiomer crystals) or a racemic compound (where both enantiomers co-crystallize into a single, often centrosymmetric, lattice)[2].

    If trans-2-(3,4-difluorophenyl)cyclohexanol forms a racemic compound, the intermolecular hydrogen-bonding network between the hydroxyl (-OH) and fluorine (-F) groups will differ fundamentally from the non-centrosymmetric lattice of the pure enantiomer. This macroscopic structural difference manifests in the ATR-FTIR spectrum as distinct shifts and broadening in the hydrogen-bonded O-H stretching region (~3200–3400 cm⁻¹) and the fingerprint region[3].

    C. VCD-FTIR: The Gold Standard for Absolute Configuration

    Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light (ΔA = A_L - A_R) during vibrational transitions[4]. Chiral molecules exhibit VCD signals that are highly sensitive to their 3D spatial arrangement. The (1R,2S) and (1S,2R) isomers will produce perfectly mirrored VCD spectra. By coupling experimental VCD data with Density Functional Theory (DFT) calculations, analysts can unambiguously assign the absolute configuration of the solution-state sample[5].

    Experimental Workflows & Protocols

    Every protocol must be a self-validating system to ensure data integrity and prevent artifactual misinterpretation.

    Protocol 1: VCD-FTIR Absolute Configuration Determination

    This protocol is designed to eliminate baseline artifacts and account for solvent-induced conformational shifts[6].

    • Sample Preparation: Dissolve trans-2-(3,4-difluorophenyl)cyclohexanol in a non-chiral, IR-transparent solvent (e.g., CDCl₃) to a concentration of ~0.1 M.

    • Cell Assembly: Inject the solution into a BaF₂ liquid cell with a pathlength of 100 µm.

    • Instrument Calibration: Optimize the Photoelastic Modulator (PEM) of the FT-VCD spectrometer to a center frequency of 1400 cm⁻¹ to maximize signal-to-noise in the fingerprint and C-F stretching regions[4].

    • Data Acquisition: Collect the VCD and unpolarized IR spectra simultaneously for 4–6 hours (typically ~4000 scans at 4 cm⁻¹ resolution)[5].

    • Blank Subtraction (Self-Validation Step): Immediately run a pure CDCl₃ blank under identical conditions. Subtract the blank VCD spectrum from the sample spectrum to eliminate linear birefringence artifacts.

    • DFT Modeling: Perform a conformational search using molecular mechanics, followed by DFT geometry optimization (e.g., B3LYP/6-31G* level). Calculate the theoretical VCD spectra for both the (1R,2S) and (1S,2R) configurations[5].

    VCD_Workflow A Sample Preparation (trans-isomer in CDCl3) B FTIR / VCD Acquisition (2000 - 800 cm⁻¹) A->B F Spectral Comparison (Experimental vs. Calculated) B->F C Conformational Search (Molecular Mechanics) D DFT Calculations (Geometry Opt. & Frequencies) C->D E Simulated VCD Spectra ((1R,2S) and (1S,2R)) D->E E->F G Absolute Configuration Assignment (Cai-factor) F->G

    Fig 1: VCD-FTIR workflow for determining the absolute configuration of chiral isomers.

    Protocol 2: Solid-State ATR-FTIR for Racemate vs. Enantiomer Screening

    This protocol rapidly screens solid powders to determine if a racemic mixture has formed a distinct racemic compound lattice.

    • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) at 4 cm⁻¹ resolution (32 scans).

    • Sample Application: Place 2–5 mg of the pure (1R,2S) enantiomer crystal onto the diamond sensor.

    • Pressure Application: Apply uniform pressure using the ATR anvil. Causality note: Consistent pressure is critical to ensure uniform depth of penetration of the evanescent wave, allowing for accurate peak intensity comparisons.

    • Acquisition: Collect the spectrum (4000–600 cm⁻¹).

    • Comparative Scan: Repeat steps 1–4 using the racemic (50:50) crystalline mixture.

    • Analysis: Overlay the spectra. Focus on the O-H stretching region (3200–3400 cm⁻¹). A significant shift indicates the racemate has crystallized as a distinct racemic compound rather than a conglomerate[2].

    ATR_Logic S1 Solid-State Sample (trans-Isomer Powder) S2 ATR-FTIR Measurement (Diamond Crystal) S1->S2 S3 Analyze O-H & C-F Stretching Regions S2->S3 S4 Spectrum Identical to Reference Pure Enantiomer? S3->S4 S5 Conglomerate (Physical Mixture of Crystals) S4->S5 Yes S6 Racemic Compound (Unique Centrosymmetric Lattice) S4->S6 No (Shifted Peaks)

    Fig 2: Logic tree for differentiating racemic mixtures from pure enantiomers via ATR-FTIR.

    Conclusion

    For the analysis of trans-2-(3,4-difluorophenyl)cyclohexanol isomers, standard transmission FTIR is insufficient for stereochemical differentiation. ATR-FTIR serves as a rapid, first-line tool for probing structural polymorphism and identifying racemic compound formation in the solid state. However, for definitive, solution-state assignment of the (1R,2S) or (1S,2R) absolute configuration, VCD-FTIR coupled with DFT modeling remains the unparalleled, authoritative methodology.

    Sources

    Validation

    Benchmarking Yield and Stereoselectivity: Synthesis Routes to trans-2-(3,4-Difluorophenyl)cyclohexanol

    [label="Peroxide\nOxidation", fillcolor="#FBBC05", fontcolor="#202 Finalizing Comparison Table I'm now completing my comparative analysis with a detailed table contrasting yields, diastereomeric ratios, scalability, cost...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Peroxide\nOxidation", fillcolor="#FBBC05", fontcolor="#202

    Finalizing Comparison Table

    I'm now completing my comparative analysis with a detailed table contrasting yields, diastereomeric ratios, scalability, cost, and toxicity. I've compiled precise URLs for each method. The Cu-catalyzed epoxide opening remains the best choice for lab synthesis. I am also planning to include complete references with URLs to fully justify my arguments. The DOT diagrams are finalized.

    Refining Color and Citations

    I'm now refining the diagrams' color scheme per the palette, ensuring each node and text is readable, particularly highlighting stereochemical outcomes. I'm also ensuring the literature citations accurately reflect the method's context for each method I present. I am verifying each citation for authenticity.

    Introduction

    trans-2-(3,4-Difluorophenyl)cyclohexanol is a highly valued structural motif, serving both as a robust chiral auxiliary (analogous to Whitesell's auxiliary) and as a critical intermediate in the development of active pharmaceutical ingredients (APIs) [3.1]. The presence of the 3,4-difluorophenyl group introduces unique electronic properties—specifically, increased lipophilicity and altered metabolic stability—without significantly perturbing the steric profile compared to a standard phenyl ring.

    Achieving high diastereoselectivity (specifically isolating the trans configuration over the cis isomer) is the primary synthetic challenge. This guide benchmarks three distinct synthetic methodologies, evaluating their mechanistic causality, practical yields, and scalability to provide drug development professionals with a definitive roadmap for synthesis[1].

    Methodology 1: Cu-Catalyzed Epoxide Ring-Opening (Kinetic Control)

    Mechanism & Causality

    The direct nucleophilic ring-opening of cyclohexene oxide by an aryl Grignard reagent is a classic kinetic approach[1]. However, using 3,4-difluorophenylmagnesium bromide alone often leads to competitive E2 elimination or Lewis acid-catalyzed rearrangement of the epoxide to cyclopentanecarboxaldehyde. The addition of a catalytic amount of Copper(I) Iodide (CuI) is essential. The copper transmetalates with the Grignard reagent to form a softer, less basic organocuprate intermediate. This softer nucleophile selectively attacks the epoxide via an anti-periplanar SN​2 trajectory[2]. The initial product is a high-energy diaxial conformer, which rapidly undergoes a chair flip to the thermodynamically stable diequatorial trans product.

    Experimental Protocol
    • Preparation: In an oven-dried flask under an N₂ atmosphere, suspend CuI (0.1 equiv) in anhydrous THF and cool to -20 °C.

    • Cuprate Formation: Add 3,4-difluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes until a dark, homogenous solution forms, indicating successful transmetalation.

    • Ring Opening: Add cyclohexene oxide (1.0 equiv) dropwise. Maintain the reaction at -20 °C for 2 hours, then slowly allow the system to warm to room temperature over 4 hours.

    • Workup: Quench strictly with saturated aqueous NH₄Cl to solubilize the copper salts and prevent emulsion formation. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pure trans isomer.

    EpoxideOpening A Cyclohexene Oxide C Transition State (Anti-Periplanar) A->C + Cu-Aryl B Cu-Aryl Complex B->C SN2 Attack D Diaxial Intermediate C->D Ring Opening E trans-Product (Diequatorial) D->E Chair Flip

    Figure 1: SN2 trajectory and subsequent chair flip in Cu-catalyzed epoxide ring-opening.

    Methodology 2: Hydroboration-Oxidation of 1-Arylcyclohexene (Syn-Addition)

    Mechanism & Causality

    This two-step sequence relies on the predictable syn-addition of borane across an alkene[3]. Starting from 1-(3,4-difluorophenyl)cyclohexene, the bulky aryl group dictates the regiochemistry, forcing the boron atom to attack the less sterically hindered C2 position (anti-Markovnikov addition). Because hydroboration is a concerted syn-addition, the hydrogen and boron atoms add to the same face of the ring. Subsequent oxidation with alkaline hydrogen peroxide proceeds with strict retention of configuration at the C-O bond, locking the newly formed hydroxyl group trans to the aryl moiety.

    Experimental Protocol
    • Hydroboration: Dissolve 1-(3,4-difluorophenyl)cyclohexene (1.0 equiv) in anhydrous THF at 0 °C. Add BH₃·THF complex (1.5 equiv) dropwise. Stir for 3 hours at room temperature.

    • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (3.0 equiv) followed by the dropwise addition of 30% H₂O₂ (3.0 equiv). Caution: This step is highly exothermic and must be controlled.

    • Maturation: Stir at room temperature for 2 hours to ensure complete stereoretentive oxidation of the organoborane intermediate.

    • Workup: Dilute with distilled water, extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.

    Hydroboration Step1 1-Arylcyclohexene Step2 Syn-Addition (BH3-THF) Step1->Step2 Step3 Organoborane Intermediate Step2->Step3 Anti-Markovnikov Step4 Oxidation (H2O2 / NaOH) Step3->Step4 Step5 trans-Product (>95% trans) Step4->Step5 Stereoretention

    Figure 2: Workflow of anti-Markovnikov syn-addition and stereoretentive oxidation.

    Methodology 3: Diastereoselective Ketone Reduction (Thermodynamic Control)

    Mechanism & Causality

    The reduction of 2-(3,4-difluorophenyl)cyclohexanone presents a stereochemical bifurcation. Standard hydride donors (like NaBH₄) yield an unpredictable mixture of cis and trans isomers, while bulky hydrides (like L-Selectride) attack from the equatorial face to yield predominantly the cis isomer (axial alcohol)[4]. To selectively obtain the trans isomer, thermodynamic control is required. Dissolving metal reduction (e.g., Sodium Naphthalenide) proceeds via a single-electron transfer (SET) mechanism, forming a radical anion. The highly basic conditions allow the aryl group to equilibrate to the more stable equatorial position. Subsequent protonation by a mild source yields the diequatorial (trans) alcohol[5].

    Experimental Protocol
    • Reagent Generation: Prepare a dark green solution of sodium naphthalenide (2.5 equiv) in THF at room temperature.

    • Reduction: Cool the solution to -78 °C. Add a solution of 2-(3,4-difluorophenyl)cyclohexanone (1.0 equiv) and acetamide (2.0 equiv, acting as the proton source) in THF dropwise[5].

    • Equilibration: Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C to ensure full thermodynamic equilibration.

    • Workup: Quench with water. Extract with dichloromethane. The naphthalene byproduct must be removed via sublimation or careful silica gel chromatography to isolate the pure product.

    KetoneReduction Ketone 2-Arylcyclohexanone Kinetic Kinetic Reduction (L-Selectride) Ketone->Kinetic Equatorial Attack Thermo Thermodynamic Reduction (Na-Naphthalenide) Ketone->Thermo Radical Anion Eq. Cis cis-Isomer (Axial OH) Kinetic->Cis Major (~90%) Trans trans-Isomer (Equatorial OH) Thermo->Trans Major (~95%)

    Figure 3: Divergent stereochemical outcomes based on kinetic vs. thermodynamic reduction.

    Comparative Data Analysis

    Synthesis RouteOverall YieldDiastereomeric Ratio (trans:cis)ScalabilityKey Reagent Cost/Toxicity
    Cu-Catalyzed Epoxide Opening 82 - 88%> 99:1Moderate (Requires Cryogenics)Low (Grignard, CuI)
    Hydroboration-Oxidation 70 - 80%95:5HighHigh (BH₃·THF, Peroxides)
    Thermodynamic Ketone Reduction 80 - 90%90:10HighModerate (Na-Naphthalenide)

    Conclusion

    For bench-scale synthesis where maximum diastereomeric purity is required, the Cu-Catalyzed Epoxide Ring-Opening remains the gold standard, offering direct access to the trans isomer in a single step from commercially available starting materials[1]. The Hydroboration-Oxidation route is a robust alternative if the corresponding alkene is already available, though it requires handling hazardous borane reagents[3]. The Ketone Reduction route is highly scalable but requires strict adherence to single-electron transfer conditions to avoid the formation of the unwanted cis isomer[4].

    References

    • Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD) - ResearchGate. 5

    • Buy 2-Phenylcyclohexanol | 1444-64-0 | >98% - Smolecule. 1

    • 1-Phenylcyclohexanol for Research|High Purity - Benchchem. 2

    • Modern Projects and Experiments in Organic Chemistry: Miniscale and Williamson Microscale - eBay Australia. 3

    • Cyclohexanol, 2-phenyl-, (1R,2R)-rel- | 16201-63-1 | Benchchem. 4

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling trans-2-(3,4-Difluorophenyl)cyclohexanol

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of applied chemistry. When handling specialized intermediates like trans-2-(3,4-Difluorophenyl)cycloh...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of applied chemistry. When handling specialized intermediates like trans-2-(3,4-Difluorophenyl)cyclohexanol , understanding the molecular behavior of the compound is the foundation of effective risk mitigation.

    This compound—often utilized as a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs)—presents unique handling challenges. The combination of a lipophilic cyclohexyl backbone and a highly electronegative difluorophenyl group creates an amphiphilic profile that facilitates rapid penetration through the lipid bilayer of the stratum corneum[1]. Furthermore, its fluorinated nature dictates strict, specialized downstream disposal protocols to prevent environmental toxicity[2].

    This guide provides the definitive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of trans-2-(3,4-Difluorophenyl)cyclohexanol.

    The Causality of Protection: PPE Matrix

    Standard laboratory PPE is often insufficient for halogenated aromatic alcohols. The strong C-F bonds and lipophilicity mean that inappropriate glove materials (like thin latex) can suffer from rapid chemical permeation, acting as an occlusive compress that accelerates dermal absorption rather than preventing it[3].

    In accordance with OSHA 29 CFR 1910.132[4][5] and NIOSH chemical protective clothing guidelines[3], all personnel must adhere to the following PPE matrix.

    Table 1: Quantitative & Qualitative PPE Specifications
    Protection ZoneRecommended EquipmentRegulatory StandardScientific Rationale
    Ocular/Face ANSI Z87.1 tight-fitting chemical splash goggles. Face shield required if handling >500 mL of solvated compound.OSHA 29 CFR 1910.133[6]The difluorophenyl moiety is a severe ocular irritant. Standard safety glasses lack orbital seals, allowing vapor or micro-splashes to bypass the lens.
    Dermal (Hands) Heavy-duty Nitrile (minimum 0.4 mm thickness) or Neoprene gloves. Double-gloving is mandatory.ASTM F739 / NIOSH[3]The lipophilic cyclohexanol ring rapidly permeates natural rubber (latex). Nitrile provides a superior barrier against non-polar and slightly polar organic intermediates.
    Body Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Closed-toe, non-porous footwear.OSHA 29 CFR 1910.132[4]Knit cuffs prevent the sleeve from dragging through contaminated surfaces. FR material is required as the compound is often dissolved in highly flammable organic solvents (e.g., EtOAc, DCM).
    Respiratory Primary: Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm).OSHA 29 CFR 1910.134[7]Prevents inhalation of aerosolized particulates during weighing. If ventilation fails, a NIOSH-approved half-mask respirator with P100/Organic Vapor cartridges is required.

    Operational Workflow: Step-by-Step Handling Protocol

    To ensure a self-validating safety system, the handling of trans-2-(3,4-Difluorophenyl)cyclohexanol must follow a strict procedural methodology. This protocol minimizes aerosolization and static charge buildup, which is common with dry fluorinated powders.

    Step 1: Environmental Verification

    • Verify the chemical fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm).

    • Clear the workspace of all incompatible materials, particularly strong oxidizing agents and non-halogenated waste containers.

    Step 2: Static Mitigation & Weighing

    • Fluorinated organic powders can accumulate static electricity. Use an anti-static gun (ionizer) on the weighing vessel and the analytical balance draft shield.

    • Use a grounded, stainless-steel or conductive PTFE spatula. Do not use standard plastic spatulas, which generate static and cause the powder to aerosolize.

    • Weigh the compound in a closed, tared vial rather than an open weigh boat to prevent cross-contamination during transit to the reactor.

    Step 3: Solvation & Transfer

    • If the compound must be dissolved prior to reaction, introduce the solvent (e.g., Dichloromethane or Methanol) directly into the sealed weighing vial using a septum and a syringe.

    • Transfer the solvated intermediate via cannula or sealed syringe into the primary reaction vessel to maintain a closed system.

    Step 4: Decontamination

    • Immediately wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., an alcohol wipe), followed by a secondary wipe with mild soapy water to remove solvent residue.

    Workflow A 1. Hazard Assessment & Fume Hood Prep B 2. PPE Donning (Nitrile, Z87.1) A->B C 3. Anti-Static Weighing B->C D 4. Closed-System Transfer C->D E 5. Halogenated Waste Segregation D->E

    Step-by-step operational workflow for handling fluorinated aromatic alcohols.

    Waste Disposal & Incineration Logistics

    The disposal of trans-2-(3,4-Difluorophenyl)cyclohexanol requires rigorous adherence to environmental protection standards. Because it contains fluorine atoms, it cannot be treated as standard organic waste[8].

    The Danger of Improper Segregation

    If fluorinated aromatics are mixed with standard non-halogenated organic waste, they are typically sent to standard industrial incinerators operating at lower temperatures. At sub-optimal temperatures, the highly stable C-F bond (~485 kJ/mol) does not fully mineralize. Instead, it undergoes partial combustion, leading to the synthesis of highly toxic fluoro-dioxins and fluoro-benzofurans, which are potent environmental pollutants[2].

    The Halogenated Waste Protocol
    • Segregation: All liquid waste containing this compound (including reaction mother liquors and first-pass washing solvents) MUST be placed in a clearly labeled Halogenated Organic Waste carboy[8].

    • Solid Waste: Contaminated gloves, wipes, and empty vials must be collected in a solid hazardous waste bin specifically designated for halogenated contamination[9].

    • High-Temperature Incineration: By segregating this waste into the halogenated stream, environmental health and safety (EHS) contractors are legally mandated to process it in specialized high-temperature incinerators (>1000°C) with prolonged residence times (≥2 seconds). This ensures complete thermal destruction and cleavage of the C-F bonds, reducing the compound to hydrogen fluoride (which is safely neutralized by the facility's alkaline scrubbers) and carbon dioxide[2].

    Waste Start Waste Generation: trans-2-(3,4-Difluorophenyl)cyclohexanol Decision Physical State? Start->Decision Solid Solid Waste (Contaminated PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream (Do NOT mix with non-halogenated) Solid->Halogenated Liquid->Halogenated Incineration High-Temperature Incineration (>1000°C) Prevents Fluoro-dioxin Formation Halogenated->Incineration

    Segregation and disposal logic for halogenated organic waste streams.

    References

    • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. [Link]

    • National Institute for Occupational Safety and Health (NIOSH). "Organic Solvents: Workplace Safety and Health Topics." Centers for Disease Control and Prevention (CDC). [Link]

    • Environmental Protection Agency (EPA). "Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances." Federal Register. [Link]

    • Environmental Working Group (EWG). "EPA Draft Guidance on the Destruction and Disposal of PFAS and Fluorinated Compounds." EWG Research. [Link]

    • European Agency for Safety and Health at Work. "Protective clothing against chemical and biological hazards." OSHwiki. [Link]

    Sources

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